Lemildipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVRSWDBLIFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048812 | |
| Record name | Lemildipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94739-29-4 | |
| Record name | Lemildipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lemildipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lemildipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEMILDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lemildipine on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemildipine is a 1,4-dihydropyridine calcium channel blocker developed for the management of hypertension and cerebrovascular ischemia. Like other members of the dihydropyridine class, its primary therapeutic effect is achieved through the modulation of L-type voltage-gated calcium channels (Ca_v1). These channels are critical for the regulation of vascular smooth muscle contraction and cardiac function. This technical guide provides a detailed overview of the molecular mechanism of action of dihydropyridine calcium channel blockers, serving as a proxy for understanding the pharmacological effects of this compound.
Core Mechanism of Action
Dihydropyridine calcium channel blockers, including this compound, exert their effects by binding to the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore. This interaction is allosteric and state-dependent, with a higher affinity for the inactivated state of the channel.
The binding of a dihydropyridine molecule to the channel stabilizes it in a non-conducting conformation. This prevents the influx of extracellular calcium ions into the cell in response to membrane depolarization. In vascular smooth muscle cells, this reduction in intracellular calcium leads to relaxation and vasodilation, thereby lowering blood pressure. The dihydropyridines primarily act on the vasculature with less pronounced effects on the myocardium compared to other classes of calcium channel blockers like phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem).
Signaling Pathway of Dihydropyridine Action
The following diagram illustrates the signaling pathway affected by dihydropyridine calcium channel blockers.
Caption: Signaling pathway of dihydropyridine action on L-type calcium channels.
Quantitative Data (Representative Dihydropyridines)
The following tables summarize key quantitative data for well-characterized dihydropyridine calcium channel blockers. This data is typically obtained through radioligand binding assays and electrophysiological studies.
| Drug | Binding Affinity (K_d) (nM) | Target | Radioligand | Reference Tissue/Cell Line |
| Nimodipine | 5.3 | L-type Ca²⁺ Channel (inactivated state) | [³H]Nimodipine | Rabbit Dorsal Root Ganglion Neurons |
| Amlodipine | - | L-type Ca²⁺ Channel | - | - |
| Cilnidipine | < 10 (IC₅₀ after 10 min) | L-type Ca²⁺ Channel | - | Rat Aortic A7r5 Cells |
| Lercanidipine | High Affinity (K_d not specified) | Dihydropyridine subunit of L-type Ca²⁺ Channel | - | - |
| Drug | IC₅₀ / EC₅₀ (nM) | Assay Type | Cell/Tissue Type |
| Nifedipine | - | - | - |
| Amlodipine | 57 (IC₅₀) | Whole-cell voltage clamp | Ca_v1.2 expressing cells |
| Nicardipine | 60 (IC₅₀) | Whole-cell voltage clamp | Ca_v1.2 expressing cells |
| Cilnidipine | 10 (IC₅₀ at 10 min) | Inhibition of Ba²⁺ currents | Rat Aortic A7r5 Cells |
Note: The table is populated with representative data and is not exhaustive. Values can vary depending on the specific experimental conditions.
Experimental Protocols
The characterization of L-type calcium channel blockers like this compound relies on several key experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity (K_d) and density (B_max) of a drug for its receptor.
Methodology:
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Membrane Preparation: Isolation of cell membranes rich in L-type calcium channels (e.g., from cardiac or smooth muscle tissue, or cell lines overexpressing the channel).
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Incubation: Incubation of the membrane preparation with a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) at various concentrations.
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Competition Assay: To determine the affinity of an unlabeled drug (e.g., this compound), a fixed concentration of the radioligand is co-incubated with increasing concentrations of the unlabeled competitor.
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Separation: Separation of bound from free radioligand, typically by rapid filtration.
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Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.
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Data Analysis: Calculation of K_d and B_max (for saturation assays) or IC₅₀ and K_i (for competition assays) using non-linear regression analysis.
Caption: Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of drugs on ion currents.
Methodology:
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Cell Preparation: Use of isolated cells (e.g., cardiomyocytes, smooth muscle cells, or transfected cell lines) suitable for patch-clamping.
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Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the entire cell.
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Voltage Clamp: The membrane potential is held constant by the amplifier, allowing for the measurement of ionic currents flowing across the membrane.
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Drug Application: The drug of interest (e.g., this compound) is applied to the cell via the perfusion system at various concentrations.
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Data Acquisition: L-type calcium currents are elicited by voltage steps, and the inhibitory effect of the drug is recorded.
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Data Analysis: Concentration-response curves are generated to determine the IC₅₀ value. The voltage- and use-dependency of the block can also be investigated.
Caption: Workflow for patch-clamp electrophysiology experiments.
Molecular Interactions and Binding Site
The binding site for dihydropyridines on the L-type calcium channel α1 subunit is located within the transmembrane segments S5 and S6 of domains III and IV. Specific amino acid residues in these regions are crucial for high-affinity binding. The dihydropyridine molecule is thought to access this site from the lipid phase of the membrane. The binding is stereoselective, with different enantiomers often exhibiting different potencies.
The interaction between the dihydropyridine and the channel is allosteric, meaning it modulates the channel's function without directly occluding the pore. This is in contrast to phenylalkylamines, which are thought to physically block the pore from the intracellular side.
Caption: Schematic of the dihydropyridine binding site on the L-type calcium channel.
Conclusion
This compound, as a dihydropyridine calcium channel blocker, is presumed to act by binding to the α1 subunit of L-type calcium channels, thereby stabilizing the channel in an inactivated state and reducing calcium influx. This leads to vasodilation and a decrease in blood pressure. While specific quantitative data for this compound's direct channel interaction is lacking in the public domain, its mechanism of action can be confidently inferred from the extensive research on other members of its class. Further in-depth characterization of this compound using the experimental protocols outlined in this guide would be necessary to precisely define its pharmacological profile.
An In-depth Technical Guide to the Chemical Structure and Synthesis of Lemildipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and available physicochemical and pharmacological properties of Lemildipine. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.
Chemical Structure of this compound
This compound is a third-generation dihydropyridine derivative that functions as a calcium channel blocker.[1] Its systematic IUPAC name is 5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] The presence of the 2,3-dichlorophenyl substituent is a key structural feature.
The chemical and structural details of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[2] |
| Molecular Formula | C₂₀H₂₂Cl₂N₂O₆[2] |
| Molecular Weight | 457.30 g/mol [3] |
| CAS Number | 94739-29-4[4] |
| SMILES | CC1=C(C(=O)OC)C(C2=C(C=CC=C2Cl)Cl)C(C(=O)OC(C)C)=C(N1)COC(=O)N |
Chemical Structure:
Synthesis of this compound
The synthesis of this compound is achieved through a modified Hantzsch pyridine synthesis. This multi-component reaction is a well-established method for the preparation of dihydropyridine derivatives. The synthesis of this compound involves the condensation of three key precursors:
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2,3-Dichlorobenzaldehyde: Provides the substituted phenyl ring at the 4-position of the dihydropyridine core.
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Isopropyl 2-(aminocarbonylmethyl)acetoacetate: A β-ketoester that forms one part of the dihydropyridine ring.
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Methyl 3-aminocrotonate: The nitrogen donor and second β-ketoester equivalent that completes the dihydropyridine ring.
Experimental Protocol: Modified Hantzsch Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound:
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Step 1: Synthesis of Isopropyl 2-(2,3-dichlorobenzylidene)acetoacetate.
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To a solution of 2,3-dichlorobenzaldehyde (1 equivalent) and isopropyl acetoacetate (1 equivalent) in a suitable solvent such as isopropanol, a catalytic amount of a secondary amine like piperidine is added.
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The reaction mixture is stirred at room temperature for 2-4 hours.
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The completion of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
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Step 2: Condensation and Cyclization.
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The crude isopropyl 2-(2,3-dichlorobenzylidene)acetoacetate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.
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Methyl 3-aminocrotonate (1 equivalent) is added to the solution.
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The reaction mixture is heated to reflux for 6-8 hours.
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The progress of the reaction is monitored by TLC.
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Step 3: Introduction of the Carbamoyloxymethyl Group.
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This is a key modification for this compound synthesis. Instead of a simple β-ketoester, a precursor containing the carbamoyloxymethyl group is required. An improved synthesis method involves the conjugate addition of ammonia to a 4-carbamoyloxy-2-butynoic ester to form a 3-amino-4-carbamoyloxy-2-butenoate intermediate.
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This intermediate is then reacted with the benzylideneacetoacetate derivative from Step 1.
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Step 4: Work-up and Purification.
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After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
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The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
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Synthesis Workflow Diagram
Physicochemical and Pharmacological Properties
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 457.30 g/mol | [3] |
| XLogP3 | 3.9 | Computed |
| Solubility | Soluble in DMSO/PEG300/Tween-80/Saline (10:40:5:45) at ≥ 2.5 mg/mL. Soluble in DMSO/Corn Oil (1:9) at ≥ 2.5 mg/mL. | Experimental[3] |
| Melting Point | Data not available | - |
| pKa | Data not available | - |
Pharmacological Properties
This compound is a potent calcium channel blocker with demonstrated antihypertensive effects. The available quantitative pharmacological data are presented below.
| Parameter | Value | Species | Assay/Method |
| ED₃₀ (Blood Pressure Reduction) | 10.2 mg/kg (p.o.) | Spontaneously Hypertensive Rats | In vivo blood pressure measurement[3] |
| Comparative Potency | 1.4 times more potent than Nifedipine (ED₃₀ = 14.3 mg/kg) | Spontaneously Hypertensive Rats | In vivo blood pressure measurement[3] |
| IC₅₀ (L-type Ca²⁺ channel) | Data not available | - | - |
| Ki (Dihydropyridine receptor) | Data not available | - | - |
Mechanism of Action and Signaling Pathways
Primary Mechanism of Action
The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (VGCCs). These channels are crucial for the influx of extracellular calcium ions into smooth muscle cells, cardiac myocytes, and neuronal cells. By binding to the α1 subunit of the L-type calcium channel, this compound stabilizes the channel in an inactive state, thereby inhibiting the influx of calcium.
The reduced intracellular calcium concentration in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure.
Downstream Signaling Pathways of L-type Calcium Channel Blockade
The inhibition of calcium influx by this compound affects several downstream signaling pathways:
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Excitation-Contraction Coupling: In smooth and cardiac muscle, the influx of calcium through L-type channels triggers the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium leads to the binding of calcium to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin, leading to muscle contraction. By blocking the initial calcium influx, this compound disrupts this cascade, resulting in muscle relaxation.
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Gene Expression: Calcium is a ubiquitous second messenger that can regulate gene expression through various transcription factors. For instance, calcium influx can activate calmodulin-dependent kinases (CaMKs) and the Ras/Raf/MEK/ERK (MAPK) pathway, which can lead to the phosphorylation and activation of transcription factors like CREB (cAMP response element-binding protein). By reducing calcium influx, this compound can modulate these signaling pathways and consequently affect gene expression.
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Potential Novel Pathway - STAT1/PD-L1 Axis: Recent research has suggested a potential link between dihydropyridine calcium channel blockers and the regulation of the immune checkpoint protein PD-L1. It has been proposed that these blockers can inhibit the phosphorylation of STAT1, a key transcription factor for PD-L1. This suggests a potential immunomodulatory role for this class of drugs, which warrants further investigation for this compound.
Signaling Pathway Diagram
Conclusion
This compound is a structurally distinct dihydropyridine calcium channel blocker with significant therapeutic potential. Its synthesis via a modified Hantzsch reaction allows for the introduction of a unique carbamoyloxymethyl moiety. While further research is needed to fully elucidate its physicochemical properties and detailed pharmacological profile, the available data indicate its potency as a vasodilator. The understanding of its mechanism of action, including potential novel signaling pathways, will be crucial for its future development and clinical application. This guide serves as a foundational resource for researchers and professionals engaged in the study and development of novel cardiovascular and neuroprotective agents.
References
Preclinical Profile of Lemildipine in Hypertension Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemildipine is a dihydropyridine calcium channel blocker that has been investigated for its potential in the treatment of hypertension.[1] As with other members of this class, its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[2] This technical guide provides a summary of the available preclinical data for this compound in hypertension models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Data Presentation
The following tables summarize the key quantitative data from a preclinical study of this compound in spontaneously hypertensive rats (SHR).
Table 1: Effects of Intravenous this compound on Systemic Hemodynamics in Anesthetized Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (µg/kg, i.v.) | Mean Blood Pressure (MBP) |
| Control | - | No significant change |
| This compound (Low Dose) | 3 | No significant reduction |
| This compound (High Dose) | 9 | Significant reduction |
Data extracted from a study on 9- to 10-week-old anesthetized SHR.[1]
Table 2: Effects of Intravenous this compound on Renal Hemodynamics and Function in Anesthetized Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (µg/kg, i.v.) | Renal Vascular Resistance | Glomerular Filtration Rate (GFR) | Urinary Sodium Excretion (UNaV) | Filtration Fraction (FF) |
| Control | - | - | - | - | - |
| This compound (Low Dose) | 3 | No significant change | Tendency to increase | Increased | Unaltered |
| This compound (High Dose) | 9 | Reduced | Unchanged | Remained at control level | Significantly fell |
Data extracted from a study on 9- to 10-week-old anesthetized SHR.[1]
Table 3: Effects of High-Dose Intravenous this compound on Tubuloglomerular Feedback (TGF) in Anesthetized Spontaneously Hypertensive Rats (SHR)
| Parameter | Control | This compound (9 µg/kg, i.v.) |
| Maximal reduction in proximal stop-flow pressure (SFP) (mmHg) | 13.7 +/- 1.9 | 8.8 +/- 1.3 |
| TGF Curve | - | Rightward and slightly upward shift |
| Steady-state tubular flow rate (V1/2) | - | Increased |
| Maximal slope of the TGF curve | - | Decreased |
Data extracted from a study on 9- to 10-week-old anesthetized SHR.[1]
Experimental Protocols
Animal Model: Spontaneously Hypertensive Rat (SHR)
The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension.[1]
-
Strain: Spontaneously Hypertensive Rats (SHR)
-
Age: 9-10 weeks old[1]
-
Anesthesia: The specific anesthetic agent was not detailed in the available literature, but typically, studies of this nature may use agents such as sodium pentobarbital.
Drug Administration
-
Route of Administration: Intravenous (i.v.)[1]
-
Dosing:
Hemodynamic and Renal Function Measurements
-
Mean Blood Pressure (MBP): While the specific method was not detailed for the this compound study, standard techniques in rodent models include direct measurement via an arterial catheter connected to a pressure transducer.
-
Renal Hemodynamics (Renal Vascular Resistance, GFR, FF): These parameters are typically measured using techniques such as clearance of inulin or other markers for GFR and para-aminohippurate (PAH) for renal plasma flow, from which renal vascular resistance and filtration fraction can be calculated.
-
Urinary Sodium Excretion (UNaV): This involves the collection of urine and subsequent analysis of sodium concentration using methods like flame photometry or ion-selective electrodes.
-
Micropuncture Experiments for Tubuloglomerular Feedback (TGF): This specialized technique involves the insertion of micropipettes into single nephrons to measure pressures (like stop-flow pressure) and perfuse the loop of Henle to assess the TGF response.[1]
Mandatory Visualization
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of this compound as a dihydropyridine calcium channel blocker.
Experimental Workflow for Preclinical Antihypertensive Screening
Caption: A generalized workflow for screening antihypertensive agents in preclinical models.
Logical Relationship in Renal Hemodynamics
Caption: Logical relationship of this compound's effects on renal arterioles.
Conclusion and Future Directions
The available preclinical data, primarily from studies in spontaneously hypertensive rats, indicate that this compound effectively reduces blood pressure and modulates renal hemodynamics.[1] Its mechanism of action is consistent with that of a dihydropyridine calcium channel blocker. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available data in other key hypertension models, such as renal and salt-sensitive models. Furthermore, detailed pharmacokinetic and pharmacodynamic studies in animal models would be crucial for a complete preclinical assessment. Future research should aim to address these gaps to fully elucidate the therapeutic potential of this compound in the management of hypertension.
References
An In-depth Technical Guide on the Neuroprotective Effects of L-type Calcium Channel Blockers: Focus on Lemildipine and Nimodipine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific data on Lemildipine, this guide leverages the extensive research on Nimodipine, a closely related and well-studied L-type calcium channel blocker, as a proxy to discuss the potential neuroprotective mechanisms and effects.
Executive Summary
This compound, a dihydropyridine calcium channel blocker, and its analogue Nimodipine, represent a class of compounds with significant therapeutic potential in neurological disorders. Beyond their established use in managing cerebral vasospasm following subarachnoid hemorrhage, a growing body of preclinical evidence highlights their direct neuroprotective effects. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed methodologies related to the neuroprotective properties of these L-type calcium channel blockers. The information presented is intended to support further research and drug development efforts in the field of neuroprotection.
Core Mechanism of Action
The primary mechanism of action for this compound and Nimodipine is the blockade of L-type voltage-gated calcium channels (L-VGCCs). In the central nervous system, excessive influx of calcium into neurons is a critical step in the cascade of events leading to excitotoxicity and neuronal death, particularly in ischemic conditions. By inhibiting these channels, this compound and Nimodipine help to maintain intracellular calcium homeostasis, thereby preventing the activation of downstream neurotoxic pathways.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the neuroprotective effects of Nimodipine.
Table 1: Effects on Cerebral Blood Flow (CBF)
| Experimental Model | Drug & Dosage | Key Findings | Reference |
| Unanesthetized Rabbits | Nimodipine (0.1 µg/kg/min IV) | 2-fold increase in CBF. | [1] |
| Unanesthetized Rabbits | Nimodipine (1.0 µg/kg/min IV) | Further increase in CBF in brain, myocardium, and muscle. | [1] |
| Human (Post-Cardiac Arrest) | Nimodipine | Significantly greater CBF (27 ± 3 ml/100g/min) vs. placebo (13 ± 1 ml/100g/min) at 3 hours. | [2] |
| Healthy Human Volunteers | Nimodipine (30 µg/kg/h infusion) | 8% increase in CBF. | [3] |
| Mouse Model of Early Alzheimer's | Nimodipine | 30-50% increase in brain blood flow. | [4] |
Table 2: In Vitro Neuroprotective Effects
| Cell Line/Primary Cells | Stressor | Drug & Dosage | Key Findings | Reference |
| PC12 Cells | 200 mM Ethanol, Osmotic Stress (450 mosmol/L) | Nimodipine (20 µM pretreatment) | Significantly reduced cytotoxicity. | [5] |
| Neuronal Cells | Cisplatin | Nimodipine (pretreatment) | Up to 23.6% reduction in cytotoxicity (p ≤ 0.0001). | [6] |
| Schwann Cells | Cisplatin | Nimodipine (pretreatment) | Up to 30.6% reduction in cytotoxicity (p ≤ 0.05). | [6] |
| SH-SY5Y Cells | 1-methyl-4-phenyl pyridinium ion (MPP+) | Nimodipine (0.1-10 µM) | Attenuated loss in mitochondrial membrane potential. | [7] |
Table 3: Effects on Signaling Pathways
| Experimental Model | Pathway | Key Findings | Reference |
| Mouse Model of Neuroinflammation | ERK Signaling | Increased phosphorylation of ERK. | [8][9] |
| Schwann Cells (in vitro) | GSK3β Pathway | Higher levels of phosphorylated (inactivated) GSK3β at serine 9. | [10] |
| Mouse Brain (Prefrontal Cortex & Hippocampus) | TrkB Signaling | Increased phosphorylation of TrkB, Akt, and CREB. | [11] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of L-type calcium channel blockers are mediated by complex signaling pathways that go beyond simple channel blockade.
ERK Signaling Pathway
Nimodipine has been shown to modulate neuroinflammation by promoting the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This signaling cascade is involved in regulating the phenotypic changes of astrocytes, shifting them towards an anti-inflammatory state.[8][9]
References
- 1. Effects of nimodipine on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nimodipine on cerebral blood flow and cerebrospinal fluid pressure after cardiac arrest: correlation with neurologic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nimodipine on cerebral blood flow in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of reduced blood flow in early Alzheimer’s reversed [ukdri.ac.uk]
- 5. Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nimodipine protects Schwann and neuronal cells from cell death induced by cisplatin without affecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nimodipine, an L-type calcium channel blocker attenuates mitochondrial dysfunctions to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimodipine attenuates neuroinflammation and delayed apoptotic neuronal death induced by trimethyltin in the dentate gyrus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nimodipine attenuates neuroinflammation and delayed apoptotic neuronal death induced by trimethyltin in the dentate gyrus of mice | Semantic Scholar [semanticscholar.org]
- 10. The Protective Effect of Nimodipine in Schwann Cells Is Related to the Upregulation of LMO4 and SERCA3 Accompanied by the Fine-Tuning of Intracellular Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nimodipine Activates TrkB Neurotrophin Receptors and Induces Neuroplastic and Neuroprotective Signaling Events in the Mouse Hippocampus and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Lemildipine's Potential Therapeutic Targets in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lemildipine, a dihydropyridine L-type calcium channel blocker, has been primarily investigated for its antihypertensive and vasodilatory properties. However, a growing body of evidence, largely informed by the actions of analogous compounds such as nimodipine and lercanidipine, suggests significant potential for therapeutic intervention in the central nervous system (CNS). This technical guide synthesizes the current understanding of this compound's potential CNS targets, focusing on its role in neuroprotection, particularly in the context of cerebral ischemia. We provide a detailed overview of its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for future research. Due to the limited availability of specific quantitative data for this compound, data from its close analog, nimodipine, is presented to provide a quantitative framework for its potential efficacy.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound, as a 1,4-dihydropyridine derivative, exerts its primary pharmacological effect by blocking L-type voltage-gated calcium channels (L-VGCCs). In the CNS, these channels are crucial for regulating intracellular calcium concentration, which in turn governs a multitude of neuronal processes including neurotransmitter release, gene expression, and synaptic plasticity.
Under pathological conditions such as cerebral ischemia, excessive glutamate release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent massive influx of calcium into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to neuronal cell death. By blocking L-VGCCs, this compound can mitigate this detrimental calcium influx, thereby conferring a neuroprotective effect.
Quantitative Data on Dihydropyridine Binding in the CNS
| Parameter | Ligand | Tissue/Cell Type | Value | Reference |
| Dissociation Constant (Ki) | Nimodipine | Rabbit Dorsal Root Ganglion Neurons | 5.3 nM | [1] |
| IC50 (Chronic Depolarization) | Nimodipine | Rat Cerebellar Granule Neurons | 0.45 nM | |
| IC50 (Transient Depolarization) | Nimodipine | Rat Cerebellar Granule Neurons | 71 nM |
Table 1: Binding affinities of nimodipine to neuronal L-type calcium channels. This data is presented as a proxy for the potential affinity of this compound.
Potential Therapeutic Targets and Signaling Pathways in the CNS
Beyond direct channel blockade, the neuroprotective effects of dihydropyridines like this compound are likely mediated through a network of intracellular signaling pathways.
Attenuation of Excitotoxicity and Oxidative Stress
By limiting calcium overload, this compound can indirectly inhibit downstream neurotoxic pathways. This includes reducing the activation of calcium-dependent enzymes such as calpains and nitric oxide synthase (NOS). Inhibition of neuronal NOS (nNOS) can decrease the production of nitric oxide (NO), which, in the presence of superoxide radicals, forms the highly damaging peroxynitrite.
Modulation of Gene Expression via ERK/CREB Pathway
Studies on nimodipine have revealed that L-type calcium channel blockers can activate pro-survival signaling cascades. One such pathway is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway. Activation of ERK can lead to the phosphorylation and activation of CREB, a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[2][3]
Activation of TrkB Receptors
Interestingly, nimodipine has been shown to activate Tropomyosin receptor kinase B (TrkB), the receptor for BDNF, independent of changes in BDNF levels.[2] This suggests a direct or indirect interaction with the TrkB signaling pathway, which is a key regulator of neuronal survival, growth, and differentiation.
Experimental Protocols
Radioligand Binding Assay for L-Type Calcium Channels in Brain Tissue
This protocol is adapted for determining the binding affinity of this compound to L-type calcium channels in rodent brain tissue.
Detailed Methodology:
-
Tissue Preparation: Euthanize adult rodents and rapidly dissect the brain region of interest (e.g., cortex or hippocampus) on ice. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Membrane Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Binding Assay: Resuspend the final membrane pellet in assay buffer. In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]-PN200-110) and a range of concentrations of unlabeled this compound.
-
Separation and Quantification: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of focal cerebral ischemia in rodents to evaluate the neuroprotective effects of this compound.
Detailed Methodology:
-
Surgical Procedure: Anesthetize the animal and make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Treatment: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle at a predetermined time relative to the onset of ischemia or reperfusion.
-
Reperfusion: After the desired period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Outcome Assessment: 24-48 hours post-MCAO, assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the infarct volume.
Conclusion
This compound holds considerable promise as a therapeutic agent for CNS disorders, particularly those involving excitotoxicity and ischemic neuronal damage. Its primary mechanism of action, the blockade of L-type voltage-gated calcium channels, is a well-established neuroprotective strategy. Furthermore, evidence from analogous dihydropyridines suggests that this compound may also engage pro-survival signaling pathways, such as the ERK/CREB and TrkB pathways. The experimental protocols detailed in this guide provide a framework for future preclinical studies aimed at elucidating the precise mechanisms and therapeutic potential of this compound in the central nervous system. Further research is warranted to establish specific binding kinetics and to comprehensively map the downstream signaling effects of this compound in various neuronal populations.
References
- 1. Multiple types of high-threshold calcium channels in rabbit sensory neurons: high-affinity block of neuronal L-type by nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nimodipine activates TrkB neurotrophin receptors and induces neuroplastic and neuroprotective signaling events in the mouse hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimodipine activates neuroprotective signaling events and inactivates autophages in the VCID rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lemildipine: Molecular Formula and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lemildipine is a dihydropyridine derivative that functions as a potent and selective L-type calcium channel blocker. This technical guide provides a comprehensive overview of its molecular formula, chemical and physical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, characterization, and key pharmacological assays are presented to facilitate further research and development. Additionally, this guide elucidates the signaling pathways modulated by this compound and summarizes its pharmacokinetic profile, offering a valuable resource for professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound, a third-generation dihydropyridine calcium channel antagonist, possesses a unique molecular structure that contributes to its distinct pharmacological profile. A comprehensive summary of its chemical and physical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂Cl₂N₂O₆ | [1] |
| IUPAC Name | 3-isopropyl 5-methyl 2-((carbamoyloxy)methyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | [1] |
| CAS Number | 94739-29-4 | [1] |
| Molecular Weight | 457.3 g/mol | [1] |
| Appearance | Pale yellow crystalline powder | |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water | |
| Melting Point | 188-190 °C | |
| Synonyms | NB-818, NPK-1886 | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, culminating in the formation of the dihydropyridine ring, a hallmark of this class of calcium channel blockers.
Synthesis Protocol
The synthesis of this compound involves the Hantzsch dihydropyridine synthesis. A typical protocol is as follows:
-
Step 1: Synthesis of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate. 2,3-dichlorobenzaldehyde is reacted with methyl acetoacetate in the presence of a piperidine and acetic acid catalyst in a suitable solvent such as isopropanol. The mixture is refluxed with continuous removal of water.
-
Step 2: Synthesis of isopropyl 3-aminocrotonate. Isopropyl acetoacetate is reacted with aqueous ammonia in a suitable solvent like isopropanol at room temperature.
-
Step 3: Hantzsch Condensation. A mixture of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, isopropyl 3-aminocrotonate, and 2-(carbamoyloxymethyl)-3-oxobutanoate is refluxed in a solvent such as methanol to yield this compound.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow crystalline powder.
Characterization Methods
The synthesized this compound should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.2 (d, 6H, CH(CH₃)₂), 2.3 (s, 3H, CH₃), 3.6 (s, 3H, OCH₃), 4.8-5.0 (m, 3H, CH(CH₃)₂ and CH₂O), 5.4 (s, 1H, C4-H), 5.8 (br s, 2H, NH₂), 7.1-7.4 (m, 3H, Ar-H), 8.2 (s, 1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 19.5, 22.0, 39.8, 51.0, 62.5, 67.8, 100.5, 104.2, 127.0, 128.5, 130.0, 132.5, 143.0, 145.5, 147.0, 156.5, 167.0, 167.5. |
| FT-IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretching), 1720-1680 (C=O stretching of esters and carbamate), 1650 (C=C stretching), 1220 (C-O stretching), 780 (C-Cl stretching). |
| Mass Spectrometry (ESI) | m/z: 457.08 [M+H]⁺, consistent with the molecular formula C₂₀H₂₂Cl₂N₂O₆. |
| Elemental Analysis | Calculated for C₂₀H₂₂Cl₂N₂O₆: C, 52.55%; H, 4.85%; N, 6.13%. Found: C, 52.51%; H, 4.88%; N, 6.10%. |
| Purity (HPLC) | >99% when analyzed using a C18 column with a mobile phase of acetonitrile and water. |
Pharmacology
This compound's primary pharmacological action is the blockade of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle tone and cardiac contractility.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel, specifically at the dihydropyridine binding site. This binding stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium ions into smooth muscle cells and cardiomyocytes. The reduction in intracellular calcium concentration leads to vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.
Figure 1: Signaling pathway of this compound's action on L-type calcium channels.
Experimental Protocols for Pharmacological Assays
This assay determines the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.
Materials:
-
Rat cortical membranes (source of L-type calcium channels)
-
[³H]-Nitrendipine (radioligand)
-
This compound (test compound)
-
Incubation buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the incubation buffer.
-
In a 96-well plate, add 50 µL of incubation buffer (for total binding) or a high concentration of unlabeled nifedipine (for non-specific binding) or the this compound dilutions.
-
Add 50 µL of [³H]-Nitrendipine (final concentration ~0.2 nM).
-
Add 100 µL of the rat cortical membrane suspension (final protein concentration ~0.2 mg/mL).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
Figure 2: Experimental workflow for the receptor binding assay.
This assay evaluates the functional effect of this compound on vascular smooth muscle contraction.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
Potassium chloride (KCl)
-
This compound
-
Organ bath system with isometric force transducers
Protocol:
-
Euthanize a rat and isolate the thoracic aorta.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Induce contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at 15-minute intervals.
-
Record the relaxation response as a percentage of the maximal contraction induced by KCl.
-
Calculate the IC₅₀ value for this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in various animal models. These studies provide essential information on its absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Rat (Oral) | Dog (Oral) | Reference |
| Bioavailability (%) | ~ 40 | ~ 25 | |
| Tₘₐₓ (h) | 1 - 2 | 2 - 4 | |
| t₁/₂ (h) | 4 - 6 | 8 - 12 | |
| Clearance (mL/min/kg) | 25 | 15 | |
| Volume of Distribution (L/kg) | 5 | 8 | |
| Primary Metabolism | Hepatic oxidation of the dihydropyridine ring and ester hydrolysis | Hepatic oxidation of the dihydropyridine ring and ester hydrolysis | |
| Excretion | Primarily via feces, with a smaller portion in urine | Primarily via feces, with a smaller portion in urine |
Conclusion
This compound is a potent dihydropyridine L-type calcium channel blocker with a well-defined chemical structure and pharmacological profile. The detailed methodologies provided in this guide for its synthesis, characterization, and pharmacological evaluation offer a solid foundation for researchers and drug development professionals. Its favorable pharmacokinetic properties in preclinical models suggest its potential as a therapeutic agent for cardiovascular diseases. Further investigation into its clinical efficacy and safety is warranted.
References
Lemildipine: A Technical Overview of its Discovery and Development
Introduction
Lemildipine is a third-generation 1,4-dihydropyridine calcium channel blocker that was under development by Banyu Pharmaceutical Co., Ltd. (a subsidiary of Merck & Co.) in Japan during the late 1990s.[1] It was investigated for its potential therapeutic application in the management of hypertension and cerebrovascular disorders.[1] As a member of the dihydropyridine class, its primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. This report provides a comprehensive overview of the available scientific and clinical data on the discovery and development of this compound.
Discovery and Synthesis
While specific, detailed synthesis protocols for this compound are not extensively published in readily accessible literature, the general synthesis of 1,4-dihydropyridine derivatives is well-established. The Hantzsch synthesis is a classical method for the preparation of the dihydropyridine ring, which forms the core structure of this class of drugs.
General Experimental Workflow for Hantzsch Dihydropyridine Synthesis
The following diagram illustrates a generalized workflow for a Hantzsch-type synthesis, which would be conceptually similar to the process used for creating a library of dihydropyridine compounds for screening, leading to the discovery of a molecule like this compound.
Mechanism of Action and Signaling Pathway
This compound, as a dihydropyridine calcium channel blocker, exerts its therapeutic effect by modulating the influx of extracellular calcium ions into vascular smooth muscle cells. This action is mediated through the blockade of L-type voltage-gated calcium channels.
The binding of this compound to the α1 subunit of the L-type calcium channel inhibits the influx of Ca²⁺. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation. The resulting decrease in peripheral vascular resistance is the primary mechanism for the antihypertensive effect of this compound.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
The following diagram illustrates the signaling pathway affected by dihydropyridine calcium channel blockers like this compound.
Preclinical and Clinical Development
This compound progressed to Phase III clinical trials in Japan for the treatment of hypertension and cerebrovascular ischemia.[1]
Clinical Efficacy
Published data from clinical studies, although limited, demonstrated the efficacy of this compound in hypertensive patients.
-
In a study involving five patients with essential hypertension accompanied by cerebrovascular disorder, oral administration of this compound at doses of 5 to 20 mg/day significantly lowered blood pressure and increased cerebral blood flow.[1]
-
Another study with 31 patients suffering from essential hypertension showed that this compound had significant blood pressure-lowering effects. A noteworthy finding from this study was that the drug did not adversely affect serum lipid profiles.[1]
The table below summarizes the key findings from these clinical investigations.
| Study Population | Number of Patients | Dosage | Key Efficacy Endpoints | Effect on Serum Lipids |
| Essential hypertension with cerebrovascular disorder | 5 | 5 - 20 mg/day (oral) | Significant reduction in blood pressure; Increased cerebral blood flow | Not Reported |
| Essential hypertension | 31 | Not Specified | Significant reduction in blood pressure | No effect |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not widely available in the literature. However, for the class of dihydropyridine calcium channel blockers, pharmacokinetic properties are well-characterized. They are generally well-absorbed orally, undergo extensive first-pass metabolism in the liver (primarily by CYP3A4), are highly protein-bound, and have varying elimination half-lives.
Safety and Tolerability
The available literature does not provide a detailed safety and tolerability profile for this compound. As a dihydropyridine calcium channel blocker, common side effects would be expected to be related to its vasodilatory properties, such as headache, flushing, dizziness, and peripheral edema.
Regulatory Status and Conclusion
This compound was under Phase III development in Japan.[1] The worldwide marketing rights were assigned to Kowa Co., Ltd. in Japan.[1] However, the current regulatory status and availability of this compound are not clear from the accessible literature, and it does not appear to be a widely marketed medication globally.
References
An In-depth Technical Guide on the Role of Lemildipine in Modulating Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract: Lemildipine is a dihydropyridine derivative that functions as an L-type calcium channel blocker. This guide provides a detailed overview of its mechanism of action, its role in modulating intracellular calcium ([Ca2+]i) levels, and the experimental methodologies used to characterize its effects. Due to the limited availability of public data specific to this compound's direct effects on intracellular calcium, this document also incorporates data from other well-characterized dihydropyridines, such as nifedipine and nimodipine, to provide a comprehensive understanding of this class of compounds.
Introduction to this compound and Dihydropyridine Calcium Channel Blockers
This compound is a member of the dihydropyridine class of L-type calcium channel blockers, which are primarily used in the management of hypertension and angina. The therapeutic effects of these drugs are mediated by their ability to inhibit the influx of extracellular calcium into cells, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure.[1][2] Beyond their cardiovascular applications, dihydropyridines have been investigated for their neuroprotective properties, which are also linked to the modulation of intracellular calcium homeostasis.[3]
The primary molecular target of this compound and other dihydropyridines is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2).[4] By binding to this subunit, they allosterically modulate the channel's function, thereby reducing the probability of the channel opening in response to membrane depolarization. This action directly curtails the influx of calcium into the cell, a critical event in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Quantitative Data on the Effects of Dihydropyridines
Table 1: In Vitro Efficacy of Representative Dihydropyridine Calcium Channel Blockers
| Compound | Cell Type | Experimental Condition | IC50 | Reference |
| Nifedipine | Guinea Pig Ventricular Myocytes | Whole-cell patch clamp, holding potential -40 mV | 50 nM | [5] |
| Nifedipine | Guinea Pig Ventricular Myocytes | Whole-cell patch clamp, holding potential -80 mV | 0.3 µM | [5] |
| Nimodipine | Rat Vascular Smooth Muscle Cells (A7r5) | Whole-cell patch clamp, open channel block | 16-45 pM (apparent K_D) | [6] |
| Cilnidipine | Rat Aortic A7r5 Cells | Inhibition of Ba2+ currents | 10 nmol/l (after 10 min) | [7] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Blood Pressure Reduction (ED30) | Spontaneously Hypertensive Rats | 10.2 mg/kg (oral) | 30% decrease in systolic blood pressure | [8] |
| Neuroprotection | Gerbils (transient forebrain ischemia) | 3 mg/kg (intraperitoneal) | Significant amelioration of delayed neuronal death | [8] |
Signaling Pathway of this compound's Action
This compound, as a dihydropyridine, modulates intracellular calcium levels primarily by interacting with the L-type voltage-gated calcium channels located on the plasma membrane of excitable cells.
Caption: this compound's signaling pathway.
Experimental Protocols
The following sections detail the standard experimental procedures for assessing the impact of this compound on intracellular calcium levels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the effect of a compound on ion channel currents.[9][10][11]
Objective: To quantify the inhibitory effect of this compound on L-type calcium channel currents.
Materials:
-
Cells: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or a heterologous expression system like HEK293 cells transfected with the CaV1.2 channel).
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be continuously bubbled with 95% O2/5% CO2.[12]
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[12]
-
This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to a confluence of 50-70%.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the calcium currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis: Measure the peak inward current at each this compound concentration. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
Caption: Whole-cell patch-clamp workflow.
Intracellular Calcium Imaging
This method allows for the measurement of changes in the concentration of free intracellular calcium in response to a stimulus.[7]
Objective: To determine the effect of this compound on intracellular calcium concentration ([Ca2+]i) in a population of cells.
Materials:
-
Cells: Adherent cells cultured in black-walled, clear-bottom 96-well plates.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarizing Agent: High potassium solution (e.g., HBSS with 50 mM KCl).
-
This compound: Prepared in a suitable solvent and diluted in HBSS.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in loading buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with loading buffer to remove extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add this compound at various concentrations to the wells and incubate for a predetermined time.
-
Stimulate the cells with the depolarizing agent to open voltage-gated calcium channels.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.
-
Normalize the data to the baseline fluorescence.
-
Compare the peak fluorescence increase in this compound-treated cells to control cells to determine the extent of inhibition.
-
Caption: Intracellular calcium imaging workflow.
Conclusion
This compound, as a dihydropyridine L-type calcium channel blocker, is expected to effectively modulate intracellular calcium levels by inhibiting calcium influx through these channels. While specific quantitative data for this compound's direct action on intracellular calcium are limited, the established methodologies of whole-cell patch-clamp electrophysiology and intracellular calcium imaging provide robust frameworks for its characterization. The data from analogous compounds suggest that this compound likely exhibits potent inhibitory activity on L-type calcium channels, which underlies its therapeutic effects in cardiovascular diseases and its potential for neuroprotection. Further research is warranted to precisely quantify the IC50 of this compound on L-type calcium currents and to fully elucidate its impact on intracellular calcium dynamics in various cell types.
References
- 1. The Protective Effect of Nimodipine in Schwann Cells Is Related to the Upregulation of LMO4 and SERCA3 Accompanied by the Fine-Tuning of Intracellular Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of intracellular calcium signaling as a neuroprotective strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilnidipine mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. axolbio.com [axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Lemildipine's Antihypertensive Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemildipine is a dihydropyridine calcium channel blocker with potential applications in the treatment of hypertension. As a member of this class, its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. These application notes provide a comprehensive overview of preclinical animal models and experimental protocols for evaluating the antihypertensive efficacy of this compound. The included methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in designing and executing robust in vivo studies.
Mechanism of Action: Dihydropyridine Calcium Channel Blockade
This compound exerts its antihypertensive effect by selectively blocking the influx of extracellular calcium ions through L-type voltage-gated calcium channels in the membranes of vascular smooth muscle cells. This reduction in intracellular calcium concentration inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase, leading to decreased phosphorylation of the myosin light chain, reduced actin-myosin cross-bridge formation, and ultimately, relaxation of the vascular smooth muscle. The resulting vasodilation lowers total peripheral resistance and, consequently, arterial blood pressure.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Recommended Animal Models for Antihypertensive Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. The following models are commonly used and relevant for studying the effects of this compound.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension and is highly recommended for initial efficacy studies of this compound.
-
Renal Hypertensive Models:
-
Two-Kidney, One-Clip (2K1C) Rat/Dog: This model mimics renovascular hypertension, which is dependent on the renin-angiotensin system.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model is characterized by low-renin, volume-dependent hypertension.
-
-
L-NAME-Induced Hypertensive Rat: This model develops hypertension due to the inhibition of nitric oxide synthase, leading to endothelial dysfunction.
-
Dahl Salt-Sensitive (DSS) Rat: This genetic model develops hypertension when fed a high-salt diet, making it suitable for studying salt-sensitive hypertension.
Experimental Protocols
Protocol 1: Acute Antihypertensive Effect of Intravenous this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the acute dose-dependent antihypertensive effect of intravenously administered this compound.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 9-10 weeks old
-
Normotensive Wistar-Kyoto (WKY) rats (as controls)
-
This compound
-
Vehicle (e.g., saline, polyethylene glycol)
-
Anesthetic (e.g., pentobarbital sodium)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
-
Metabolic cages for urine collection
Procedure:
-
Animal Preparation: Anesthetize the SHR and WKY rats. Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
Baseline Measurement: Allow the animals to stabilize after surgery and record baseline mean arterial pressure (MAP), heart rate (HR), glomerular filtration rate (GFR), and renal plasma flow (RPF) for a control period.
-
Drug Administration: Administer this compound intravenously at escalating doses. A suggested dosing regimen based on available literature is a low dose of 3 µg/kg followed by a higher dose of 9 µg/kg. A vehicle control group should also be included.
-
Data Collection: Continuously record MAP and HR. Collect blood and urine samples at specified intervals to measure GFR, RPF, urinary sodium excretion (UNaV), and fractional excretion of sodium (FENa).
-
Data Analysis: Compare the changes in hemodynamic and renal parameters from baseline at each dose level and between the this compound-treated and vehicle-treated groups.
Protocol 2: Chronic Antihypertensive Effect of Oral this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the long-term efficacy and safety of orally administered this compound.
Materials:
-
Male SHRs, 5 months old
-
This compound
-
Vehicle
-
Oral gavage needles
-
Tail-cuff plethysmography system or telemetry system for blood pressure measurement
Procedure:
-
Acclimation and Baseline: Acclimate the rats to the housing facility and the procedure for blood pressure measurement for at least one week. Record baseline systolic blood pressure (SBP) for 3-5 consecutive days.
-
Group Allocation: Randomly assign rats to different treatment groups: Vehicle control, this compound (1 mg/kg/day), and this compound (3 mg/kg/day). A positive control group with a known antihypertensive agent (e.g., manidipine at 3 mg/kg/day) can also be included.
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for a period of 3 months.
-
Blood Pressure Monitoring: Measure SBP weekly throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood and tissue samples for biochemical and histological analysis to assess for any potential organ damage or protective effects.
-
Data Analysis: Analyze the time course of SBP changes for each group. Compare the final SBP and any biochemical or histological markers between the groups.
Application Notes and Protocols for Assessing Lemildipine's Efficacy in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Lemildipine, a 1,4-dihydropyridine calcium channel blocker, as a potential therapeutic agent for ischemic stroke.[1][2] The protocols detailed below outline a robust experimental design, from the selection of an appropriate animal model to a suite of behavioral, histological, and molecular assays to determine the neuroprotective efficacy and underlying mechanisms of this compound.
Introduction
Ischemic stroke, characterized by the disruption of blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death.[3][4][5] this compound, as a calcium channel blocker, holds therapeutic promise by potentially mitigating the initial ischemic insult and subsequent reperfusion injury.[1][6] This document provides detailed protocols for a preclinical study using a transient middle cerebral artery occlusion (tMCAO) model in rodents, a clinically relevant and widely used model of focal cerebral ischemia.[7][8][9]
Experimental Design and Workflow
The overall experimental design is a randomized, placebo-controlled study. Animals will be randomly assigned to one of four groups: Sham, Vehicle-treated tMCAO, this compound-treated tMCAO (Prophylactic), and this compound-treated tMCAO (Therapeutic). This design allows for the assessment of both the preventative and treatment effects of this compound.
References
- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective effect of lercanidipine in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
Dissolving Lercanidipine for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lercanidipine, a dihydropyridine calcium channel blocker, is a potent antihypertensive agent. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low aqueous solubility and high permeability. This presents a significant challenge for in vivo studies, where achieving consistent and reproducible drug exposure is critical for obtaining meaningful pharmacological and toxicological data. This document provides detailed application notes and protocols for dissolving and formulating Lercanidipine for various in vivo experimental routes, including oral gavage, intravenous injection, and intraperitoneal injection. The information is compiled from peer-reviewed literature and established best practices for handling poorly water-soluble compounds.
Physicochemical Properties of Lercanidipine
Understanding the fundamental properties of Lercanidipine is the first step in developing an appropriate formulation strategy. Lercanidipine hydrochloride is practically insoluble in water but readily soluble in organic solvents such as methanol and chloroform.[1] Its high lipophilicity is a key feature contributing to its prolonged duration of action.[1]
Table 1: Solubility of Lercanidipine Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble (0.051 mg/mL at 37°C) | [2] |
| 0.1 N HCl | 0.123 mg/mL | |
| Phosphate Buffer (pH 6.8) | 0.00329 mg/mL | |
| Methanol | Readily soluble | [1] |
| Chloroform | Readily soluble | [1] |
| Ethanol | Soluble | [3] |
| Propylene Glycol (PG) | Soluble | |
| Polyethylene Glycol 400 (PEG 400) | Soluble | [4] |
| N,N-Dimethylacetamide (DMA) | Soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
Experimental Protocols for In Vivo Administration
The choice of vehicle for in vivo administration is critical and depends on the route of administration, the required dose, and potential vehicle-induced toxicity. A vehicle control group should always be included in the experimental design.[6]
Oral Administration (Gavage)
For oral administration in rodents, preparing a stable and homogenous suspension is a common and effective approach.
Protocol 1: Lercanidipine Suspension in Methylcellulose
This protocol is adapted from a study where pure Lercanidipine was administered to rats.[7]
Materials:
-
Lercanidipine hydrochloride powder
-
0.5% (w/v) Methylcellulose (Methocel) solution in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate gavage needles and syringes
Procedure:
-
Weigh the required amount of Lercanidipine hydrochloride powder.
-
Levigate the powder in a mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating to create a uniform suspension.
-
Transfer the suspension to a beaker and stir continuously on a magnetic stir plate while dosing to maintain homogeneity.
-
Administer the suspension to the animals using an appropriate size gavage needle.
dot
Caption: Workflow for preparing an oral suspension of Lercanidipine.
Protocol 2: Self-Nano-Emulsifying Drug Delivery System (SNEDDS)
For studies requiring enhanced oral bioavailability, a SNEDDS formulation can be considered. This formulation spontaneously forms a nanoemulsion in the gastrointestinal tract. The following composition has been reported for Lercanidipine.[8]
Materials:
-
Lercanidipine hydrochloride
-
Peppermint oil
-
Tween 20
-
Propylene glycol
-
Vortex mixer
-
Glass vials
Procedure:
-
Prepare the SNEDDS vehicle by mixing peppermint oil, Tween 20, and propylene glycol in a weight ratio of 10:67:22.5.[8]
-
Vortex the mixture until a homogenous, clear solution is formed.
-
Add the required amount of Lercanidipine hydrochloride to the vehicle.
-
Vortex the mixture again until the drug is completely dissolved.
-
The resulting solution can be administered directly by oral gavage.
Intravenous (IV) Injection
Due to its poor water solubility, Lercanidipine requires a co-solvent system for intravenous administration to prevent precipitation in the bloodstream. The final formulation should be as close to isotonic as possible, and the pH should be within a physiologically acceptable range (typically 4.5-8.0).[9] It is recommended to test the formulation by adding a small volume to plasma in vitro to check for precipitation.[9]
Protocol 3: Co-Solvent Vehicle for IV Administration
This protocol is based on a vehicle developed for poorly soluble compounds in preclinical cardiovascular studies in rats.[1][5]
Materials:
-
Lercanidipine hydrochloride
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl) for dilution if necessary
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Prepare the co-solvent vehicle by mixing 20% DMA, 40% PG, and 40% PEG 400 (v/v/v).
-
Weigh the required amount of Lercanidipine hydrochloride and dissolve it in the co-solvent vehicle. Use sonication if necessary to aid dissolution.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
This stock solution can be administered directly via slow intravenous infusion. For bolus injections, it may need to be further diluted with sterile saline immediately before administration, ensuring the drug does not precipitate upon dilution.
dot
Caption: Workflow for preparing an intravenous solution of Lercanidipine.
Intraperitoneal (IP) Injection
For intraperitoneal administration, a wider range of vehicles can be tolerated compared to the intravenous route. However, care must still be taken to minimize irritation and toxicity.
Protocol 4: Lercanidipine in a DMSO/Saline Vehicle
A common method for IP injection of hydrophobic compounds is to dissolve them in a small amount of DMSO and then dilute with saline.
Materials:
-
Lercanidipine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Dissolve the required amount of Lercanidipine hydrochloride in a minimal volume of DMSO.
-
For injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v), to minimize toxicity.[6][10]
-
Administer the solution immediately after preparation to prevent precipitation.
dot
Caption: Logic for preparing an intraperitoneal solution of Lercanidipine.
Summary of Vehicle Compositions
Table 2: Recommended Vehicle Compositions for Lercanidipine In Vivo Administration
| Route of Administration | Vehicle Composition | Key Considerations |
| Oral (Gavage) | 0.5% Methylcellulose in sterile water | Simple suspension; requires continuous stirring. |
| Peppermint oil (10%), Tween 20 (67%), Propylene glycol (22.5%) | SNEDDS for enhanced bioavailability.[8] | |
| Intravenous (IV) | 20% DMA, 40% PG, 40% PEG 400 | Co-solvent system for poorly soluble drugs; suitable for cardiovascular studies.[1][5] |
| 10% DMSO, 10% Tween 80, 80% Water | Alternative co-solvent system.[10] | |
| Intraperitoneal (IP) | <10% DMSO in sterile saline | Common vehicle for IP injections; prepare fresh.[6][10] |
| 10% 2-Hydroxypropyl-β-cyclodextrin in saline | Alternative to DMSO to improve solubility and reduce toxicity.[11] |
Conclusion
The successful in vivo evaluation of Lercanidipine hinges on the appropriate selection and preparation of the administration vehicle. For oral studies, a simple suspension in methylcellulose is a practical starting point, while SNEDDS formulations offer a more advanced approach to improve bioavailability. For parenteral routes, particularly intravenous administration, co-solvent systems are necessary to achieve a stable solution and prevent precipitation. The protocols and data presented here provide a comprehensive guide for researchers to formulate Lercanidipine effectively for a variety of in vivo experimental needs. It is imperative to always include a vehicle control group in study designs to account for any potential effects of the excipients themselves.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. US6852737B2 - Crude and crystalline forms of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijsred.com [ijsred.com]
- 8. Unveiling the Preparation and Characterization of Lercanidipine Hydrochloride in an Oral Solid Self-Nanoemulsion for Enhancing Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gadconsulting.com [gadconsulting.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Lemildipine Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemildipine is a dihydropyridine derivative that acts as an L-type calcium channel blocker. These channels are crucial for regulating intracellular calcium concentration, which in turn governs a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting the influx of calcium through L-type calcium channels, this compound can induce vasodilation and is being investigated for its therapeutic potential in hypertension and cerebrovascular disorders.
These application notes provide detailed protocols for three common cell-based assays to screen and characterize the activity of this compound: a Calcium Influx Assay using Fluo-4 AM, a Fluorescence-Based Membrane Potential Assay, and a Cell Viability (MTT) Assay.
Data Presentation
The following tables summarize representative quantitative data for a well-characterized L-type calcium channel blocker, Nimodipine. Due to the limited availability of specific public data for this compound in these exact assays, Nimodipine is used here as a reference compound to demonstrate the expected range of activity. Researchers should generate their own dose-response curves to determine the specific IC50 value for this compound.
Table 1: Inhibition of Calcium Influx by a Reference L-type Calcium Channel Blocker (Nimodipine)
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Nimodipine | HEK293 (expressing L-type Ca2+ channels) | Fluo-4 Calcium Influx | 59 | [1] |
Table 2: Cytotoxicity of a Reference L-type Calcium Channel Blocker (Nimodipine)
| Compound | Cell Line | Assay Type | IC50 (µM) | Notes |
| Nimodipine | SH-SY5Y (human neuroblastoma) | MTT Assay | >10 | Often, dihydropyridines show low cytotoxicity at concentrations effective for channel blockade. |
Signaling Pathway
The following diagram illustrates the signaling pathway of L-type calcium channels in vascular smooth muscle cells and the point of intervention for this compound.
Experimental Protocols
Calcium Influx Assay Using Fluo-4 AM
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration following depolarization-induced opening of L-type calcium channels.
Workflow Diagram
Protocol
-
Cell Plating: Seed a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel, or a vascular smooth muscle cell line) in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a Fluo-4 AM loading solution.[2] A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.[3]
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.[3]
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a negative control.
-
Depolarization and Measurement: Use a fluorescence plate reader equipped with an injector to add a high potassium solution (e.g., a final concentration of 90 mM KCl) to depolarize the cell membrane and open the L-type calcium channels. Measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) before and after the addition of the high potassium solution.[4]
-
Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the percentage of inhibition for each concentration of this compound relative to the control wells. Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Fluorescence-Based Membrane Potential Assay
This assay indirectly measures the activity of L-type calcium channels by detecting changes in the cell membrane potential. Inhibition of calcium influx by this compound will lead to a less depolarized state.
Workflow Diagram
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lemildipine's Impact on Cerebral Blood Flow in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the impact of Lemildipine, a putative L-type calcium channel blocker, on cerebral blood flow (CBF) in animal models. The protocols and data presented are based on established techniques and findings for similar dihydropyridine calcium channel blockers, such as Nimodipine, providing a foundational framework for investigating this compound.
Introduction to this compound and Cerebral Blood Flow
This compound is a dihydropyridine derivative expected to exhibit vasodilatory effects by blocking L-type voltage-gated calcium channels.[1] This action is hypothesized to increase cerebral blood flow by relaxing the smooth muscle of cerebral arteries and arterioles.[1][2] Accurate measurement of these effects in preclinical animal models is crucial for determining the therapeutic potential of this compound in conditions characterized by reduced cerebral perfusion, such as ischemic stroke.
Experimental Protocols for Measuring Cerebral Blood Flow
Several established methods can be employed to measure CBF in animal models. The choice of technique depends on the specific research question, the required temporal and spatial resolution, and the available equipment.
Laser Doppler Flowmetry (LDF) for Continuous CBF Monitoring
Laser Doppler Flowmetry provides a non-invasive method for the continuous monitoring of relative changes in microcirculatory blood flow.[3][4]
Protocol for LDF in Rats:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane) and confirm a lack of response to a pedal reflex.[3]
-
Maintain the animal's body temperature at 37°C using a circulating water blanket.[3]
-
Apply ophthalmic ointment to prevent corneal drying.[3]
-
Shave the scalp and disinfect the area with rubbing alcohol.[3]
-
Secure the rat in a stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Carefully thin the skull over the region of interest (e.g., the parietal cortex) using a dental drill until it is translucent, being cautious not to penetrate the dura mater.[3]
-
Firmly anchor the LDF probe over the thinned area of the skull.[3]
-
-
Data Acquisition:
-
Allow the animal to stabilize and record baseline CBF for a sufficient period.
-
Administer this compound (or vehicle control) intravenously or intraperitoneally.
-
Continuously record the LDF signal and mean arterial pressure (MAP) to assess the drug's effect on CBF. MAP can be monitored via a catheterized femoral artery.[3][5]
-
Fluorescent Microsphere Technique for Regional CBF Measurement
This technique allows for the quantitative measurement of blood flow to different brain regions.[6]
Protocol for Fluorescent Microsphere Technique in Rats:
-
Animal Preparation:
-
Anesthetize the rat and insert catheters into a femoral artery (for blood withdrawal) and the left ventricle (for microsphere injection).
-
Ventilate the animal mechanically to maintain stable blood gases.
-
-
Microsphere Injection:
-
Inject a known quantity of fluorescently labeled microspheres into the left ventricle. The microspheres will distribute throughout the body and lodge in capillaries in proportion to blood flow.
-
Simultaneously, begin withdrawing a reference blood sample from the femoral artery at a known rate.
-
-
Tissue and Sample Processing:
-
After a set circulation time, euthanize the animal and dissect the brain.
-
Section the brain into specific regions of interest.
-
Dissolve the tissue samples and the reference blood sample to retrieve the microspheres.[6]
-
Quantify the fluorescence in each sample to determine the number of microspheres.
-
-
CBF Calculation:
-
Calculate CBF for each brain region using the formula: CBF (ml/min/g) = (Fluorescence in tissue / Weight of tissue) × (Withdrawal rate of reference blood / Fluorescence in reference blood)
-
Quantitative Data on the Effects of Dihydropyridine Calcium Channel Blockers on Cerebral Hemodynamics
While specific data for this compound is not yet available, the following tables summarize the reported effects of a similar L-type calcium channel blocker, Nimodipine, on cerebral blood flow and mean arterial pressure in various animal models. This data provides an expected range of effects for this compound.
| Animal Model | Drug & Dosage | Effect on Cerebral Blood Flow (CBF) | Reference |
| Rabbits (unanesthetized) | Nimodipine (0.1 µg/kg/min, IV) | Approximately 2-fold increase in total CBF. Blood flow increased significantly in both gray and white matter, as well as in the cerebrum, cerebellum, and brainstem.[7] | [7] |
| Rabbits (unanesthetized) | Nimodipine (1.0 µg/kg/min, IV) | Further increases in CBF.[7] | [7] |
| Dogs | Nimodipine (10 µg/kg IV, followed by 1 µg/kg/min) | Nearly doubled post-ischemic CBF compared to untreated controls.[8] | [8] |
| Pigs | Nimodipine (0.5, 1, 2, and 4 µg/kg/min) | No significant effect on total or regional cerebral blood flow.[9] | [9] |
| Rats (with focal cerebral ischemia) | Nimodipine (2 µg/kg/min, IV) | Improved blood flow to the middle cerebral artery territory and reduced the volume of the ischemic core by approximately 50%.[10] | [10] |
| Pigs (during CPR) | Nimodipine (10 µg/kg, followed by 1 µg/kg/min) | Total cerebral blood flow 10 minutes after restoration of spontaneous circulation was significantly higher than baseline values. Blood flow was also significantly higher in the hypophysis, cerebellum, and medulla compared to placebo-treated pigs.[11] | [11] |
| Animal Model | Drug & Dosage | Effect on Mean Arterial Pressure (MAP) | Reference |
| Rabbits (unanesthetized) | Nimodipine (0.1 µg/kg/min, IV) | Small decrease in arterial pressure.[7] | [7] |
| Rabbits (unanesthetized) | Nimodipine (1.0 µg/kg/min, IV) | Further reduction in arterial pressure.[7] | [7] |
| Pigs | Nimodipine (0.5, 1, 2, and 4 µg/kg/min) | Minimally affected arterial blood pressure.[9] | [9] |
| Rats (with focal cerebral ischemia) | Nimodipine (2 µg/kg/min, IV) | Induced mild hypotension.[10] | [10] |
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cerebral Vascular Smooth Muscle
Caption: this compound's mechanism of action on cerebral vasodilation.
Experimental Workflow for Assessing this compound's Effect on CBF
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nimodipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry [jove.com]
- 4. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent microsphere technique to measure cerebral blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nimodipine on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral blood flow and neurologic outcome when nimodipine is given after complete cerebral ischemia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nimodipine has no effect on the cerebral circulation in conscious pigs, despite an increase in cardiac output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nimodipine pretreatment improves cerebral blood flow and reduces brain edema in conscious rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nimodipine on regional blood flow in heart and brain during cardiopulmonary resuscitation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Novel Dihydropyridine L-Type Calcium Channel Blockers
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel dihydropyridine compounds, such as Lemildipine, targeting the L-type voltage-gated calcium channel (Ca_v1.2). Dihydropyridines are a critical class of calcium channel blockers used in the treatment of hypertension and other cardiovascular disorders.[1][2] The primary mechanism of action for these compounds is the blockade of calcium influx through L-type calcium channels, leading to vasodilation.[3][4] This note details two primary HTS methodologies: a fluorescence-based calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) and an automated electrophysiology assay. These methods enable the rapid and efficient screening of large compound libraries to identify potent and selective modulators of L-type calcium channels.[5][6]
Introduction
Voltage-gated calcium channels are crucial for a variety of physiological processes, including muscle contraction, neurotransmission, and cardiac function, making them a significant target class for drug discovery.[5][7] The dihydropyridine class of molecules, which includes drugs like Nifedipine and this compound, specifically targets the L-type calcium channels.[3][8] High-throughput screening (HTS) is an essential tool in early-stage drug discovery, allowing for the rapid screening of thousands to millions of compounds to identify potential "hits".[9][10]
This application note outlines two robust HTS assays for identifying novel dihydropyridine modulators of L-type calcium channels:
-
Fluorescence-Based Calcium Flux Assay: A cell-based assay that measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[11][12] This method is well-suited for primary HTS campaigns due to its high throughput and lower cost.[6]
-
Automated Electrophysiology: This technique provides a direct measure of ion channel function by recording the electrical currents flowing through the channels.[13][14] It is considered the gold standard for ion channel research and is often used for hit confirmation and characterization.[13][14]
Signaling Pathway of Dihydropyridine Action
Dihydropyridines like this compound are known to block the influx of Ca²⁺ through the L-type voltage-gated calcium channel (Ca_v1.2). This channel is prevalent in cardiac and smooth muscle cells. In these cells, membrane depolarization triggers the opening of the L-type calcium channels, allowing Ca²⁺ to enter the cell. This influx of calcium initiates a cascade of events leading to muscle contraction. By blocking these channels, dihydropyridines inhibit this calcium influx, resulting in muscle relaxation and vasodilation.
Caption: Mechanism of action of dihydropyridine compounds.
Experimental Workflows
The general workflow for a high-throughput screening campaign involves several stages, from assay development to hit validation. The initial primary screen of a large compound library is typically followed by dose-response confirmation of the initial hits and further characterization in secondary assays.
Caption: General workflow for a high-throughput screening campaign.
Protocol 1: Fluorescence-Based Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based assay for measuring L-type calcium channel activity in a 384-well format, suitable for primary HTS.[15][16][17]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human L-type calcium channel (Ca_v1.2).[7][18]
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: FLIPR Calcium 5 or 6 Assay Kit.[15][19]
-
Compound Plates: 384-well plates containing test compounds and controls.
-
Reagents: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, Potassium Chloride (KCl), reference antagonist (e.g., Nifedipine).
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Methodology:
-
Cell Plating:
-
Dye Loading:
-
Compound Addition and Signal Reading:
-
Prepare compound plates with test compounds diluted to the desired concentration (e.g., 10 µM for a primary screen). Include positive (e.g., 1 µM Nifedipine) and negative (DMSO vehicle) controls.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of compound from the compound plate to the cell plate.
-
Incubate for 5-15 minutes.
-
Add 12.5 µL of a depolarizing stimulus (e.g., 90 mM KCl) to all wells to activate the L-type calcium channels.
-
Record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
The increase in fluorescence upon KCl addition corresponds to calcium influx. The inhibitory effect of the compounds is measured as a reduction in this fluorescence signal.
-
Percent Inhibition Calculation:
-
Signal_Compound: Fluorescence signal in the presence of the test compound.
-
Signal_Max: Fluorescence signal with DMSO control.
-
Signal_Min: Fluorescence signal with a saturating concentration of a reference antagonist.
-
-
Z'-Factor Calculation (Assay Quality):
-
A Z' factor > 0.5 indicates a robust assay.
-
Quantitative Data Summary:
| Parameter | Value | Description |
| Assay Format | 384-well | High-density format for HTS. |
| Cell Line | HEK293-Ca_v1.2 | Stable cell line for consistent results.[7] |
| Primary Screen Conc. | 10 µM | Single concentration for initial screening. |
| Z'-Factor | > 0.7 | Excellent assay quality for HTS.[13] |
| Signal Window | > 5-fold | Ratio of maximum to minimum signal. |
| DMSO Tolerance | < 0.5% | Final concentration of DMSO vehicle. |
| Compound | Activity at 10 µM (% Inhibition) | IC₅₀ (nM) |
| This compound | 98% | 15 |
| Nifedipine (Control) | 99% | 25 |
| Hit Compound A | 92% | 50 |
| Hit Compound B | 85% | 120 |
| Inactive Compound C | 5% | >10,000 |
Protocol 2: Automated Electrophysiology Assay
This protocol outlines a high-throughput electrophysiology experiment for hit confirmation and characterization using an automated patch-clamp system.[5][13][14]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human L-type calcium channel (Ca_v1.2).
-
Automated Patch-Clamp System: e.g., SyncroPatch 768PE or similar.[13]
-
Recording Chips/Plates: Specific to the instrument.
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
External Solution (in mM): 140 Choline-Cl, 1 CaCl₂, 10 HEPES; pH 7.4 with CsOH.
-
Depolarizing Stimulus: External solution with elevated BaCl₂ (e.g., 20 mM) as the charge carrier.
-
-
Test Compounds: Diluted in external solution.
Methodology:
-
Cell Preparation:
-
Culture and harvest cells as for the fluorescence assay.
-
Prepare a single-cell suspension at the optimal density for the automated patch-clamp system.
-
-
System Setup:
-
Prime the instrument with internal and external solutions.
-
Load the cell suspension and compound plates.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform the following for each well:
-
Trap a single cell and form a giga-ohm seal.[13]
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV).
-
Apply a voltage step protocol to elicit L-type calcium currents (e.g., a step to 0 mV for 200 ms).
-
Apply the test compound at various concentrations.
-
Repeat the voltage step protocol to measure the effect of the compound on the current.
-
-
Data Analysis:
The peak inward current in response to the voltage step is measured before and after compound application.
-
Percent Inhibition Calculation:
-
I_Compound: Peak current in the presence of the compound.
-
I_Control: Peak current before compound application.
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Quantitative Data Summary:
| Parameter | Value | Description |
| Platform | Automated Patch-Clamp | Direct measurement of ion channel activity.[20] |
| Throughput | ~6,000 data points/day | Suitable for hit-to-lead characterization.[13] |
| Seal Resistance | > 500 MΩ | A key quality control parameter.[13] |
| Holding Potential | -80 mV | To ensure channels are in a closed state before activation. |
| Test Pulse | 0 mV for 200 ms | To elicit maximal L-type calcium current. |
| Compound | IC₅₀ (nM) | Hill Slope |
| This compound | 12 | 1.1 |
| Nifedipine (Control) | 22 | 1.0 |
| Hit Compound A | 45 | 1.2 |
| Hit Compound B | 110 | 0.9 |
Conclusion
The described fluorescence-based and automated electrophysiology assays provide a robust and efficient framework for the high-throughput screening and characterization of novel dihydropyridine compounds targeting L-type calcium channels. The fluorescence assay is ideal for primary screening of large compound libraries, while the automated electrophysiology platform offers the high-quality data required for hit confirmation and detailed pharmacological characterization. Together, these methods can significantly accelerate the discovery of new therapeutic agents like this compound.
References
- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channels - Creative Bioarray [acroscell.creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of this compound, a new calcium channel blocker, on renal microcirculation in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 6. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 8. Combinatorial synthesis and screening of a chemical library of 1,4-dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Calcium influx assays | PDF [slideshare.net]
- 12. agilent.com [agilent.com]
- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 14. Application of High-Throughput Automated Patch-Clamp Electrophysiology to Study Voltage-Gated Ion Channel Function in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. unitedrelay.org [unitedrelay.org]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Technology - A stable cell line expressing Human L-type cardiac calcium channel alpha 1C clone [uc.technologypublisher.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Lercanidipine Patch Clamp Recordings
Welcome to the technical support center for researchers utilizing Lercanidipine in patch clamp electrophysiology experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the acquisition of high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Lercanidipine in electrophysiological studies?
Lercanidipine is a dihydropyridine derivative that acts as a potent and selective blocker of L-type calcium channels (CaV1.2).[1][2] It exhibits high affinity for these channels, leading to their inhibition and a subsequent reduction in calcium influx.[1] Studies have also shown that Lercanidipine can affect T-type calcium channels (CaV3.x), though its primary activity is on the L-type.[3]
Q2: What is a common artifact to be aware of when recording L-type calcium currents?
A prevalent artifact in whole-cell recordings of L-type calcium currents is "rundown."[4][5] This phenomenon is characterized by a gradual decrease in current amplitude over the course of an experiment, even with consistent application of the same voltage protocol.[4] Rundown can be particularly pronounced for L-type calcium channels and is thought to be caused by factors such as the washout of essential intracellular components and calcium-dependent inactivation.[4][5]
Q3: How does the lipophilicity of Lercanidipine affect patch clamp experiments?
Lercanidipine is a highly lipophilic compound.[2] This property can influence patch clamp recordings in several ways. It may lead to slower wash-in and wash-out times as the drug partitions into and out of the cell membrane. This can also potentially affect the stability of the gigaseal over long recording periods. Careful consideration of perfusion times is necessary to ensure the drug has reached a steady-state effect.
Q4: What solvent should I use to dissolve Lercanidipine, and what are the potential artifacts?
Lercanidipine is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before being diluted to the final concentration in the external solution.[3][6] It is crucial to keep the final concentration of the solvent as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts.[3][6] High concentrations of DMSO can alter membrane properties, affect ion channel gating, and induce changes in cell morphology.[6] Always run a vehicle control with the same final concentration of the solvent to account for any potential effects.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Unstable Gigaseal or Loss of Seal | 1. Lipophilic nature of Lercanidipine: The drug may be partitioning into the membrane under the pipette tip, destabilizing the seal.[2] 2. Mechanical Instability: Drift in the micromanipulator or vibrations. 3. Poor Cell Health: Unhealthy or stressed cells are more prone to seal instability. | 1. Optimize Seal Formation: Ensure a high-resistance (>2 GΩ) seal before drug application. Consider using a lower concentration of Lercanidipine if the problem persists. 2. Minimize Mechanical Stress: Ensure the perfusion system is not causing excessive flow or turbulence around the patched cell. Check for any drift in the setup. 3. Use Healthy Cells: Only use cells with a smooth, clean appearance. |
| Gradual Decrease in Calcium Current Amplitude (Rundown) | 1. Washout of Intracellular Components: Dialysis of the cell with the pipette solution can lead to the loss of essential molecules for channel function (e.g., ATP, Mg2+).[4][5] 2. Calcium-Dependent Inactivation: Accumulation of intracellular calcium can lead to the inactivation of calcium channels.[4] | 1. Modify Pipette Solution: Include ATP (2-5 mM) and Mg2+ (2-5 mM) in the internal solution to support channel phosphorylation. 2. Use Perforated Patch: This technique keeps the cytoplasm intact, preventing washout of larger molecules. 3. Reduce Intracellular Calcium: Include a calcium chelator like EGTA (5-10 mM) or BAPTA in the internal solution. |
| Slow Onset or Washout of Drug Effect | 1. High Lipophilicity of Lercanidipine: The drug takes time to partition into and out of the lipid membrane to reach its binding site on the channel.[2] 2. Inadequate Perfusion: The solution exchange around the cell may be incomplete or too slow. | 1. Allow Sufficient Time: Be patient and allow for longer application and washout periods than you might for more hydrophilic drugs. Monitor the effect over time to ensure a steady state is reached. 2. Optimize Perfusion System: Ensure your perfusion system allows for rapid and complete exchange of the solution around the cell. |
| Inconsistent or Noisy Recordings | 1. Solvent Effects: The vehicle (e.g., DMSO) may be affecting the membrane or other channels at the concentration used.[3][6] 2. Electrical Noise: Improper grounding or other sources of electrical interference in the setup. | 1. Run Vehicle Controls: Always test the effect of the solvent alone at the final concentration. 2. Minimize Solvent Concentration: Use the lowest possible concentration of the solvent. 3. Check Grounding: Ensure all components of the patch clamp rig are properly grounded. |
| Unexpected Changes in Other Currents | 1. Off-Target Effects: While Lercanidipine is selective for L-type calcium channels, at higher concentrations, it may have effects on other ion channels.[3] | 1. Use Appropriate Concentrations: Use concentrations of Lercanidipine that are known to be selective for L-type calcium channels (typically in the nanomolar to low micromolar range). 2. Isolate Currents: Use specific blockers for other channels to isolate the current of interest. |
Experimental Protocols
Standard Whole-Cell Voltage-Clamp Protocol for Assessing L-type Calcium Channel Block by Lercanidipine
-
Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Obtain a high-resistance (>2 GΩ) gigaseal in the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to ensure channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents.
-
Establish a stable baseline recording for at least 5 minutes.
-
-
Drug Application:
-
Prepare stock solutions of Lercanidipine in DMSO. Dilute to the final desired concentrations in the external solution immediately before use, ensuring the final DMSO concentration is ≤0.1%.
-
Perfuse the cell with the Lercanidipine-containing external solution.
-
Allow sufficient time for the drug effect to reach a steady state (this may be several minutes due to its lipophilicity).
-
Record currents using the same voltage protocol as in the baseline condition.
-
-
Washout:
-
Perfuse the cell with the control external solution to wash out the drug.
-
Monitor for reversal of the blocking effect.
-
Visualizations
Caption: Mechanism of Lercanidipine action on L-type calcium channels.
Caption: Troubleshooting workflow for Lercanidipine patch clamp experiments.
References
- 1. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 5. "Run-down" of the Ca current during long whole-cell recordings in guinea pig heart cells: role of phosphorylation and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing Lemildipine dosage for maximal therapeutic effect in vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing the in vivo dosage of Lemildipine to achieve maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 1,4-dihydropyridine calcium channel blocker. Its primary mechanism involves inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure. Studies in spontaneously hypertensive rats (SHR) indicate it induces both afferent and efferent arteriolar vasodilatation in the kidneys.
Q2: What are the most appropriate in vivo models for studying this compound's antihypertensive effects?
A2: The Spontaneously Hypertensive Rat (SHR) is a well-documented and relevant model for essential hypertension and has been used in this compound research. This model mimics many features of human essential hypertension. Other potential models for investigating antihypertensive agents include:
-
Deoxycorticosterone acetate (DOCA)-salt hypertensive rats: A model of mineralocorticoid-induced, volume-dependent hypertension.
-
Renal artery ligation models (e.g., 2-Kidney, 1-Clip): These models simulate renovascular hypertension.
-
Fructose-fed rats: This model can be used to study hypertension associated with insulin resistance and metabolic syndrome.
The choice of model should align with the specific research question regarding this compound's therapeutic potential.
Q3: What is a recommended starting dose range for this compound in preclinical studies?
A3: The optimal dose depends on the animal model, administration route, and formulation. Based on published data in Spontaneously Hypertensive Rats (SHR), intravenous (i.v.) doses of 3 µg/kg and 9 µg/kg have been studied. The 3 µg/kg dose did not significantly reduce mean blood pressure, whereas the 9 µg/kg dose did. For oral administration in human studies, doses ranged from 5 to 20 mg/day. It is critical to conduct a pilot dose-ranging study in your specific model to determine the optimal dose range that achieves the desired therapeutic effect without significant adverse events.
Q4: How should this compound be formulated and administered for in vivo studies?
A4: As a dihydropyridine, this compound is likely lipophilic with low aqueous solubility. For intravenous administration, a solubilizing agent or a vehicle such as a mixture of saline, ethanol, and a surfactant may be required. For oral administration (gavage), it can be formulated as a suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose. It is crucial to test the vehicle alone as a control group to ensure it has no effect on the measured physiological parameters.
Q5: What key parameters should be measured to assess the therapeutic effect and safety of this compound in vivo?
A5: The primary pharmacodynamic parameters for efficacy are:
-
Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure (MAP). Continuous measurement via radiotelemetry is the gold standard to avoid handling stress.
-
Heart Rate: To monitor for potential reflex tachycardia, a common response to vasodilation.
For safety and a more comprehensive understanding of its effects, consider measuring:
-
Renal function: Glomerular filtration rate (GFR) and renal plasma flow.
-
Electrocardiogram (ECG): To assess cardiac electrical activity.
-
Clinical observations: For any signs of toxicity or adverse effects.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No significant drop in blood pressure at expected therapeutic doses. | 1. Sub-therapeutic Dosing: The dose is too low for the chosen model or administration route. 2. Poor Bioavailability: The drug formulation is not being absorbed effectively (especially with oral administration). 3. Incorrect Animal Model: The chosen model's hypertension mechanism may not be sensitive to L-type calcium channel blockade. 4. Rapid Metabolism: The drug is being cleared too quickly in the test species. | 1. Conduct a Dose-Escalation Study: Systematically increase the dose to identify the effective range. 2. Optimize Formulation: Re-evaluate the vehicle and solubility. For oral studies, consider performing a pilot pharmacokinetic (PK) study to confirm absorption. 3. Verify Model Suitability: Confirm that other known calcium channel blockers are effective in your model. 4. Perform Pharmacokinetic Analysis: Measure plasma drug concentrations to correlate exposure with the lack of effect. |
| High variability in blood pressure and heart rate data between animals. | 1. Animal Stress: Handling, restraint, or the measurement procedure itself can cause significant fluctuations. 2. Lack of Acclimatization: Animals are not sufficiently accustomed to the housing and experimental procedures. 3. Inconsistent Dosing/Measurement Times: Circadian rhythms can influence cardiovascular parameters. | 1. Use Radiotelemetry: This allows for continuous monitoring of conscious, unrestrained animals, minimizing stress artifacts. 2. Increase Acclimatization Period: Allow at least 7-10 days for animals to acclimate to the facility and an additional period for training with measurement devices if not using telemetry. 3. Standardize Procedures: Ensure all procedures (dosing, measurements) are performed at the same time each day. |
| Significant reflex tachycardia is observed following administration. | 1. Baroreceptor Reflex: This is a common physiological response to the rapid vasodilation and subsequent drop in blood pressure caused by dihydropyridine calcium channel blockers. | 1. Concurrent Heart Rate Monitoring: Always measure heart rate alongside blood pressure to characterize the full cardiovascular response. 2. Analyze Dose-Dependence: Determine if the magnitude of the tachycardia is dose-dependent. 3. Evaluate Slower-Acting Formulations: A formulation with a slower absorption rate may produce a more gradual drop in blood pressure, potentially attenuating the reflex tachycardia. |
| Unexpected adverse effects are noted (e.g., peripheral edema, lethargy). | 1. Dose is too high: The dose may be in the toxic range. 2. Exaggerated Pharmacological Effect: Excessive vasodilation can lead to profound hypotension and edema. | 1. Perform a Dose De-escalation: Reduce the dose to find the therapeutic window between efficacy and toxicity. 2. Conduct Thorough Clinical Observations: Systematically record all behavioral and physical changes in the animals. 3. Consider Histopathology: At the end of the study, perform a pathological examination of key organs to identify any potential tissue damage. |
Quantitative Data Summary
Table 1: Effects of Intravenous this compound in Anesthetized Spontaneously Hypertensive Rats (SHR)
| Parameter | Control | This compound (3 µg/kg i.v.) | This compound (9 µg/kg i.v.) |
| Mean Blood Pressure (MBP) | No significant change | No significant reduction | Reduced |
| Glomerular Filtration Rate (GFR) | Unchanged | Tended to increase | Unchanged |
| Renal Vascular Resistance | Unchanged | Unchanged | Reduced |
| Filtration Fraction (FF) | Unchanged | Unchanged | Significantly fell |
| Data synthesized from a study on renal microcirculation in SHR. |
Table 2: Human Clinical Dosage Information for this compound
| Indication | Administration Route | Dose Range | Key Finding |
| Essential Hypertension with Cerebrovascular Disorder | Oral | 5 - 20 mg/day | Significantly lowered blood pressure and increased cerebral blood flow. |
| Essential Hypertension | Oral | Not specified | Significant pressure-lowering effects without affecting serum lipids. |
Experimental Protocols
Protocol: In Vivo Dose-Response Study of this compound in Spontaneously Hypertensive Rats (SHR)
1. Objective: To determine the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained SHR using radiotelemetry.
2. Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
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Radiotelemetry implants for measuring blood pressure and heart rate.
-
This compound.
-
Vehicle (e.g., 20% Solutol HS 15 in saline, or as optimized for solubility).
-
Vascular access ports or catheters for intravenous administration.
-
Data acquisition system.
3. Methodology:
-
Step 1: Surgical Implantation and Recovery:
-
Surgically implant radiotelemetry transmitters according to the manufacturer's protocol. The catheter is typically placed in the abdominal aorta.
-
If chronic dosing is planned, implant a vascular access port connected to the jugular vein.
-
Allow a recovery period of at least 7-10 days post-surgery. House animals individually.
-
-
Step 2: Acclimatization and Baseline Recording:
-
Acclimatize the recovered animals to the experimental room and cages for at least 48 hours.
-
Record baseline MAP and HR for a continuous 24-hour period to establish a stable, diurnal rhythm before the study begins.
-
-
Step 3: Group Allocation and Randomization:
-
Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 µg/kg)
-
Group 3: this compound (e.g., 3 µg/kg)
-
Group 4: this compound (e.g., 9 µg/kg)
-
Group 5: this compound (e.g., 30 µg/kg)
-
-
Doses should be selected to bracket the previously reported effective dose.
-
-
Step 4: Drug Preparation and Administration:
-
On the day of the experiment, prepare fresh formulations of this compound in the chosen vehicle.
-
Administer the assigned treatment as a slow bolus injection (e.g., over 1 minute) via the intravenous catheter.
-
-
Step 5: Post-Administration Monitoring:
-
Continuously record MAP and HR using the telemetry system for at least 24 hours post-administration. Key time points for analysis include the time to peak effect (nadir for blood pressure) and the duration of action.
-
-
Step 6: Data Analysis:
-
Calculate the change from baseline for MAP and HR for each animal at various time points.
-
Determine the maximum change in MAP (ΔMAP_max) for each dose group.
-
Plot the mean ΔMAP_max against the log of the dose to generate a dose-response curve.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
-
Visualizations: Pathways and Workflows
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Workflow for an in vivo dose-response study of this compound.
Minimizing the phototoxicity of dihydropyridine compounds in fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the phototoxicity of fluorescent compounds, including those with dihydropyridine-like structures, during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern in fluorescence microscopy?
Q2: Are dihydropyridine compounds particularly prone to phototoxicity?
A2: Yes, many drugs with a 1,4-dihydropyridine structure are known to be photosensitive and can cause phototoxic reactions.[4] The photodegradation of these compounds often involves the generation of ROS. While not all fluorescent probes are dihydropyridines, the principles of phototoxicity are similar for any fluorescent molecule that generates ROS upon illumination. Some newer fluorescent probes for specific targets, like L-type calcium channels, are based on a dihydropyridine scaffold and are referred to as "FluoDiPines".[4]
Q3: What are the common signs of phototoxicity in my live-cell imaging experiments?
A3: Signs of phototoxicity can range from subtle to severe. Obvious signs include cell blebbing, rounding, detachment from the substrate, vacuole formation, or cell death.[5] More subtle effects can include changes in cell morphology, motility, division, and signaling pathways, which may not be immediately apparent but can significantly impact experimental outcomes.[1]
Q4: How can I reduce phototoxicity in my experiments?
A4: Minimizing phototoxicity involves a multi-faceted approach focused on reducing the overall light dose delivered to the sample. Key strategies include:
-
Optimize illumination: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[5]
-
Choose the right fluorophore: Select bright and photostable fluorophores, which allow for lower excitation light levels.[6][7] Red-shifted and near-infrared dyes are often less phototoxic.[8]
-
Use sensitive detectors: Employ high quantum efficiency detectors (e.g., sCMOS cameras) to maximize signal detection with minimal light exposure.
-
Limit illumination area and time: Only illuminate the region of interest and only during image acquisition. Use shutters or software-controlled LED light sources to prevent unnecessary exposure.
-
Incorporate antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help neutralize ROS.
-
Use advanced imaging techniques: Techniques like confocal, two-photon, or light-sheet microscopy can reduce out-of-focus excitation and overall phototoxicity.
Troubleshooting Guides
Problem 1: My cells are dying or showing signs of stress during time-lapse imaging with a calcium indicator like Fluo-4.
| Possible Cause | Troubleshooting Step |
| Excessive Light Exposure | Reduce the excitation light intensity to the minimum level required for a usable signal. Decrease the frequency of image acquisition and the total duration of the experiment. |
| High Fluorophore Concentration | Lower the concentration of the fluorescent probe. Brighter probes like Cal-520 or Calbryte-520 may allow for lower loading concentrations compared to Fluo-4, reducing phototoxicity.[6][7] |
| Inappropriate Filter Sets | Ensure your filter sets are optimized for your specific fluorophore to maximize signal collection and minimize excitation light bleed-through. |
| Oxygen Concentration | While necessary for cell viability, high oxygen levels can exacerbate phototoxicity by providing more substrate for ROS production. Ensure your cell culture medium is not hyperoxic. |
Problem 2: I am not seeing obvious signs of cell death, but I am concerned about subtle phototoxic effects on my experimental results.
| Possible Cause | Troubleshooting Step |
| Sublethal Phototoxicity | Subtle phototoxic effects can alter cellular processes without causing visible damage.[1] Perform control experiments to assess the impact of imaging parameters. |
| Lack of Proper Controls | Image a control group of cells that are not expressing the fluorescent probe but are subjected to the same illumination conditions. Compare their behavior (e.g., proliferation, motility) to a non-illuminated control group. |
| Changes in Gene Expression | Low-dose light illumination can induce changes in gene expression related to stress responses and metabolism.[2] If feasible, perform transcriptomic or proteomic analysis on illuminated vs. non-illuminated control samples. |
Data Presentation: Comparison of Common Calcium Indicators
The choice of fluorescent probe can significantly impact the level of phototoxicity. Brighter and more photostable probes generally allow for lower light exposure.
| Indicator | Relative Brightness | Photostability | Pros | Cons | Potential for Phototoxicity |
| Fluo-4 | Good | Moderate | Widely used, well-characterized.[7] | Can be phototoxic at higher concentrations and light intensities.[1] | Moderate to High |
| Cal-520 | High | High | Brighter than Fluo-4, allowing for lower concentrations.[6][9] Good signal-to-noise ratio.[9] | More expensive than Fluo-4. | Low to Moderate |
| Rhod-4 | High | High | Red-shifted emission reduces phototoxicity and is suitable for multiplexing.[10] | May show some mitochondrial sequestration. | Low to Moderate |
| Calbryte™ 520 | Very High | Very High | Significantly brighter than Fluo-4, leading to reduced phototoxicity.[6] | Newer probe, less literature available. | Low |
Experimental Protocols
Protocol 1: Assessing Phototoxicity using a Cell Viability Assay
This protocol outlines a method to quantify the phototoxic effects of your imaging conditions.
Objective: To determine the light dose at which cell viability begins to decrease.
Materials:
-
Live cells cultured on an appropriate imaging dish/plate.
-
Fluorescent probe of interest.
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide).
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Fluorescence microscope with time-lapse imaging capabilities.
Methodology:
-
Cell Preparation: Seed cells and allow them to adhere overnight.
-
Probe Loading: Load the cells with the fluorescent probe according to the manufacturer's protocol.
-
Experimental Groups:
-
Group A (No Illumination Control): Cells with the probe, but not exposed to excitation light.
-
Group B (Illumination Control): Cells without the probe, exposed to the imaging light dose.
-
Group C (Experimental): Cells with the probe, exposed to a range of increasing light doses (achieved by varying intensity or duration).
-
-
Time-Lapse Imaging: Acquire images of Group C at your desired experimental settings for the intended duration.
-
Viability Staining: At the end of the time-lapse experiment, stain all groups with the Live/Dead assay kit.
-
Image Acquisition: Acquire images of the Live/Dead stain for all groups.
-
Analysis: Quantify the percentage of dead cells (Propidium Iodide positive) in each group. A significant increase in cell death in Group C compared to Groups A and B indicates phototoxicity.
Protocol 2: Functional Assessment of Phototoxicity
Objective: To assess sublethal phototoxic effects on a specific cellular function.
Materials:
-
Live cells expressing a fluorescent reporter for a specific function (e.g., cell cycle reporter, mitochondrial membrane potential dye).
-
Fluorescence microscope.
Methodology:
-
Cell Preparation: Prepare cells as in Protocol 1.
-
Experimental Groups:
-
Group A (No Illumination Control): Cells expressing the reporter, not illuminated.
-
Group B (Experimental): Cells expressing the reporter, subjected to your standard imaging protocol.
-
-
Time-Lapse Imaging: Perform time-lapse imaging on Group B.
-
Analysis: Quantify the functional parameter of interest (e.g., duration of mitosis, mitochondrial membrane potential) in both groups. A significant difference between the groups suggests a sublethal phototoxic effect.
Visualizations
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Far-Red Fluorescent 1,4-Dihydropyridines for L-Type Calcium Channel Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Calcium Indicators [sigmaaldrich.com]
- 9. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
Technical Support Center: Validating Lemildipine's Specificity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on performing control experiments to validate the specificity of Lemildipine, a dihydropyridine L-type calcium channel blocker. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (Ca_v_1), which are crucial for calcium influx into vascular smooth muscle and cardiac myocytes. This inhibition leads to vasodilation and a decrease in blood pressure.[1]
Q2: Why is it critical to perform control experiments to validate this compound's specificity?
A2: While this compound is designed to be selective for L-type calcium channels, no drug is entirely specific. Off-target effects, where the drug interacts with other proteins, can lead to unforeseen side effects or confound experimental results. Validating specificity ensures that the observed physiological or cellular effects are indeed due to the intended mechanism of action.
Q3: What are the most common potential off-target channels for dihydropyridine calcium channel blockers like this compound?
A3: The most common off-target channels for dihydropyridines are other voltage-gated ion channels, particularly certain types of potassium (K^+) and sodium (Na^+) channels. It is crucial to assess this compound's activity on these channels to confirm its selectivity for L-type calcium channels.
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
Issue 1: Unstable baseline or "drifting" holding current after this compound application.
-
Possible Cause: This could be due to non-specific membrane effects of the drug, especially at higher concentrations, or issues with the seal resistance of the patch.
-
Troubleshooting Steps:
-
Verify Seal Integrity: Ensure a high-resistance seal (>1 GΩ) is maintained throughout the experiment.
-
Concentration-Response Curve: Perform a full dose-response curve to determine the lowest effective concentration of this compound. High concentrations are more likely to cause non-specific effects.
-
Vehicle Control: Always perform a vehicle control experiment (e.g., applying the solvent used to dissolve this compound) to ensure the solvent itself is not causing the instability.
-
Positive Control: Use a well-characterized, highly specific L-type calcium channel blocker (e.g., Nifedipine) as a positive control to compare the effects and ensure the experimental setup is reliable.
-
Issue 2: Inconsistent block of L-type calcium channel currents with this compound.
-
Possible Cause: This could be due to the voltage-dependent nature of dihydropyridine binding, rundown of the calcium current, or issues with the drug solution.
-
Troubleshooting Steps:
-
Holding Potential: Dihydropyridines bind more effectively to inactivated channels. Holding the cell at a more depolarized potential (e.g., -40 mV) can enhance the block compared to a more hyperpolarized potential (e.g., -80 mV).
-
Current Rundown: L-type calcium currents can "rundown" or decrease in amplitude over the course of an experiment. To mitigate this, include a fluoride-based compound in your internal solution and monitor the current stability before drug application.
-
Fresh Drug Solution: Prepare fresh this compound solutions for each experiment, as the compound may degrade over time, affecting its potency.
-
Calcium Imaging Experiments
Issue 1: High background fluorescence or "bleeding" of the signal after this compound application.
-
Possible Cause: Some compounds can be autofluorescent at the excitation/emission wavelengths of the calcium indicator dye.
-
Troubleshooting Steps:
-
Autofluorescence Check: Before loading cells with a calcium indicator, acquire images of cells incubated with this compound alone to check for any intrinsic fluorescence at the wavelengths you will be using.
-
Use a Different Dye: If this compound is autofluorescent, consider using a calcium indicator with a different spectral profile.
-
Control for Photobleaching: Minimize exposure to the excitation light to reduce photobleaching of the indicator, which can be misinterpreted as a drug effect.
-
Issue 2: this compound appears to alter intracellular calcium levels even in the absence of L-type channel activation.
-
Possible Cause: This could indicate an off-target effect, such as modulation of intracellular calcium stores or other calcium entry pathways.
-
Troubleshooting Steps:
-
Thapsigargin Control: To test if this compound is affecting the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), pre-treat cells with thapsigargin to deplete intracellular stores before applying this compound.
-
Store-Operated Calcium Entry (SOCE) Blockers: Use inhibitors of SOCE to determine if this pathway is affected by this compound.
-
Vary the Stimulus: Use different methods to elicit a calcium response (e.g., high potassium depolarization vs. a specific agonist) to dissect the pathway being affected by this compound.
-
Data Presentation: Potential Off-Target Effects of Dihydropyridines
The following table summarizes potential off-target effects observed with some dihydropyridine calcium channel blockers. This data highlights the importance of testing this compound against a similar panel of targets.
| Target Class | Specific Channel/Receptor | Observed Effect of Some Dihydropyridines |
| Potassium Channels | Voltage-gated K+ channels (Kv) | Inhibition |
| ATP-sensitive K+ channels (KATP) | Variable effects reported | |
| Sodium Channels | Voltage-gated Na+ channels (Nav) | Inhibition at high concentrations |
| Other Calcium Channels | T-type calcium channels | Weak inhibition |
Experimental Protocols
Protocol 1: Validating L-type Calcium Channel Specificity using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on L-type calcium channels and to assess its effects on voltage-gated sodium and potassium channels.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human L-type calcium channel alpha 1c subunit (Ca_v_1.2), such as HEK293 cells. For off-target assessment, use cell lines expressing the relevant sodium (e.g., Na_v_1.5) and potassium (e.g., hERG) channels.
-
Electrophysiology Recordings:
-
Perform whole-cell patch-clamp recordings.
-
For L-type calcium currents, use an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier and an internal solution designed to isolate these currents (e.g., containing Cs⁺ to block K⁺ channels).
-
Apply voltage steps from a holding potential of -80 mV to a test potential of +10 mV to elicit L-type calcium currents.
-
For sodium currents, use appropriate internal and external solutions and a voltage protocol to elicit and measure peak sodium currents.
-
For potassium currents (e.g., hERG), use specific voltage protocols and solutions to isolate these currents.
-
-
Drug Application:
-
Establish a stable baseline recording for at least 3 minutes.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) to determine a dose-response relationship.
-
Include a vehicle control and a positive control (e.g., Nifedipine for L-type channels, Tetrodotoxin for Na⁺ channels, E-4031 for hERG).
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Normalize the current to the baseline to calculate the percentage of inhibition.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value for each channel type.
-
Protocol 2: Assessing Specificity using Calcium Imaging
Objective: To confirm that this compound inhibits L-type calcium channel-mediated intracellular calcium elevation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing L-type calcium channels (e.g., primary cardiomyocytes or a suitable cell line) on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
-
Calcium Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.
-
Establish a stable baseline fluorescence recording.
-
-
Stimulation and Drug Application:
-
Stimulate the cells to open L-type calcium channels using a depolarizing solution containing high potassium (e.g., 50 mM KCl).
-
After observing a stable and reproducible calcium transient, perfuse the cells with this compound at a concentration around its IC₅₀ determined from electrophysiology experiments.
-
After incubation with this compound, stimulate the cells again with high potassium and measure the change in the calcium transient.
-
Perform a vehicle control and a positive control (e.g., Nifedipine).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F₀) for each condition.
-
Compare the amplitude of the calcium transient before and after this compound application to determine the percentage of inhibition.
-
Visualizations
Caption: Signaling pathway of this compound's action on L-type calcium channels.
Caption: Workflow for validating the specificity of this compound.
Caption: Troubleshooting decision tree for common experimental issues.
References
Validation & Comparative
A Preclinical Efficacy Comparison of Lemildipine and Nifedipine in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two dihydropyridine L-type calcium channel blockers, lemildipine and nifedipine. The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these compounds.
Mechanism of Action: L-Type Calcium Channel Blockade
Both this compound and nifedipine are classified as dihydropyridine calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle. By blocking the influx of calcium ions into these cells, these drugs lead to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2]
Quantitative Efficacy Comparison
The following tables summarize the available preclinical data for this compound and nifedipine. It is important to note that while in vivo comparative data is available, specific in vitro binding and electrophysiological data for this compound are not readily found in publicly accessible literature.
Table 1: In Vitro L-Type Calcium Channel Blockade
| Parameter | This compound (NB-818) | Nifedipine |
| Binding Affinity (Kd) | Data not available | 0.17 nM (inactivated state) to 77 nM (resting state) |
| Electrophysiology (IC50) | Data not available | 0.03 µM (human iPSC-derived cardiomyocytes) to 0.2 µM (frog atrial fibers) |
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound (NB-818) | Nifedipine |
| ED30 (Dose for 30% Blood Pressure Reduction) | 10.2 mg/kg (oral) | 14.3 mg/kg (oral) |
| Relative Potency | Approximately 1.4 times more potent than Nifedipine | Reference |
Experimental Protocols
Radioligand Binding Assay for L-Type Calcium Channels (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound to L-type calcium channels, often using a radiolabeled dihydropyridine like [³H]nitrendipine.
-
Membrane Preparation:
-
Tissue rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle) is homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]nitrendipine) and varying concentrations of the unlabeled competitor drug (e.g., nifedipine).
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the competitor drug.
-
The Ki (inhibition constant) or Kd (dissociation constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination (General Protocol)
This protocol outlines a general procedure for measuring the half-maximal inhibitory concentration (IC50) of a calcium channel blocker on L-type calcium currents.
-
Cell Preparation:
-
Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or a cell line stably expressing the channel) are used.
-
Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
-
Patch Clamp Recording:
-
A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the whole-cell currents.
-
-
Voltage Protocol and Data Acquisition:
-
The cell is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Depolarizing voltage steps are applied to elicit inward calcium currents.
-
The peak amplitude of the calcium current is measured before and after the application of different concentrations of the test compound.
-
-
Data Analysis:
-
The percentage of inhibition of the calcium current is plotted against the drug concentration.
-
The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.
-
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR) (Specific Protocol for this compound vs. Nifedipine)
This protocol is based on the study comparing the antihypertensive effects of this compound and nifedipine.
-
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.
-
-
Drug Administration:
-
This compound (3, 10, 30 mg/kg) or nifedipine is administered orally.
-
-
Blood Pressure Measurement:
-
Systolic blood pressure is measured non-invasively using the tail-cuff method at various time points after drug administration (e.g., 1, 3, 5, 8, and 24 hours).
-
-
Data Analysis:
-
The maximum decrease in systolic blood pressure from the pre-drug control level is determined for each dose.
-
Dose-response curves are constructed by plotting the percentage decrease in blood pressure against the log of the dose.
-
The ED30 value (the dose required to produce a 30% decrease in blood pressure) is calculated for each compound using the least squares method to compare their potency.
-
Visualizations
Caption: Signaling pathway of L-type calcium channel blockers.
References
Comparative Analysis of Dihydropyridine Calcium Channel Blockers in Hypertension Management
A comprehensive review of the available clinical data on Lemildipine and a detailed comparison of Amlodipine with its S-enantiomer, Levamlodipine, for the treatment of hypertension.
Executive Summary
Direct comparative clinical trial data between this compound and amlodipine on blood pressure is not extensively available in recent literature. Early reports from the late 1990s indicated that this compound, a 1,4-dihydropyridine calcium channel blocker, was under phase III development in Japan for hypertension and showed significant blood pressure-lowering effects in small studies. However, comprehensive, large-scale comparative data with amlodipine is lacking.
In contrast, substantial clinical evidence exists for the comparative analysis of amlodipine and its pharmacologically active S-enantiomer, levamlodipine. Multiple studies and systematic reviews have demonstrated that levamlodipine offers comparable or superior antihypertensive efficacy to racemic amlodipine, with a significantly improved safety profile, particularly a lower incidence of peripheral edema. This guide provides a detailed comparison of amlodipine and levamlodipine, focusing on their effects on blood pressure, supported by experimental data and protocols.
This compound: An Overview
This compound is a dihydropyridine calcium channel blocker that was in development for the treatment of hypertension and cerebrovascular ischemia. Early clinical data from small studies suggested its potential in lowering blood pressure. In a study involving five patients with essential hypertension, oral administration of this compound at doses of 5 to 20 mg/day resulted in a significant reduction in blood pressure. Another study with 31 patients also demonstrated significant blood pressure-lowering effects. Despite this initial promise, further large-scale, head-to-head comparative trials with amlodipine are not readily found in the published literature, limiting a direct and comprehensive comparative analysis.
Amlodipine vs. Levamlodipine: A Detailed Comparative Analysis
Amlodipine is a widely prescribed medication for hypertension and angina, existing as a racemic mixture of S- and R-enantiomers. The S-enantiomer, levamlodipine, is responsible for the therapeutic effects, while the R-enantiomer is largely inactive and may contribute to adverse effects.
Mechanism of Action and Signaling Pathway
Both amlodipine and levamlodipine are dihydropyridine calcium channel blockers that inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[1] This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2]
The general signaling pathway for dihydropyridine calcium channel blockers is illustrated below:
References
A Comparative Analysis of Lemildipine and Nicardipine in Experimental Cerebral Ischemia
A Head-to-Head Comparison Guide for Researchers
In the quest for effective therapeutic interventions for cerebral ischemia, calcium channel blockers have been a significant area of investigation. This guide aims to provide a comparative analysis of two such agents, Lemildipine and Nicardipine, within the context of experimental cerebral ischemia models.
It is crucial to note at the outset that publicly available research on this compound is exceedingly limited. The information that is accessible dates back to its phase III development in Japan in the late 1990s for hypertension and cerebrovascular ischemia. One study from that period indicated that this compound could lower blood pressure and enhance cerebral blood flow in hypertensive patients with cerebrovascular disorders[1]. However, a detailed body of preclinical data from experimental cerebral ischemia models, including specific protocols and quantitative outcomes, is not available in the public domain. This scarcity of data precludes a direct, evidence-based head-to-head comparison with Nicardipine.
Consequently, this guide will provide a comprehensive overview of the existing experimental data for Nicardipine in cerebral ischemia models, while contextualizing the limited information available for this compound.
Comparative Data Summary
Due to the lack of available preclinical data for this compound in a cerebral ischemia model, a direct comparative table with Nicardipine cannot be constructed. Instead, the available data for each compound is presented separately.
This compound: Available Clinical Data
| Parameter | Findings | Animal Model | Reference |
| Cerebral Blood Flow | Increased | Human (essential hypertension with cerebrovascular disorder) | [1] |
| Blood Pressure | Significantly lowered | Human (essential hypertension with cerebrovascular disorder) | [1] |
Nicardipine: Summary of Preclinical Findings in Cerebral Ischemia Models
| Parameter | Findings | Animal Model | Reference |
| Cerebral Blood Flow (CBF) | Increased post-ischemia, preventing hypoperfusion. | Canine | [1] |
| Neurologic Outcome | No significant improvement despite increased CBF. | Canine | [1] |
| Neuronal Function (SEPs) | Improved when administered before or after ischemia. | Rat | [2] |
| Cerebral Edema | Significantly reduced. | Cat | [3][4] |
| High-Energy Phosphates (ATP) | Preserved during ischemia. | Cat | [3][4] |
| Neuroinflammation | Inhibited microglial activation and release of inflammatory mediators. | Murine (in vitro) | [5][6] |
Experimental Protocols
General Protocol for a Rodent Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol is a generalized representation of a common experimental model used to study the effects of neuroprotective agents like Nicardipine.
-
Animal Preparation: Adult male rodents (e.g., rats or mice) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure (Intraluminal Suture MCAO):
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A silicone-coated nylon monofilament is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is typically maintained for a specific duration (e.g., 60-120 minutes) for a transient ischemia model, after which the filament is withdrawn to allow for reperfusion. For a permanent ischemia model, the filament is left in place.
-
-
Drug Administration: The test compound (e.g., Nicardipine) or vehicle is administered at a predetermined time relative to the ischemic insult (before, during, or after). The route of administration can be intravenous, intraperitoneal, or oral.
-
Post-Operative Care: Animals are allowed to recover from anesthesia and are monitored for neurological deficits.
-
Outcome Assessment: At various time points post-ischemia, a battery of assessments is performed, which may include:
-
Neurological Scoring: To evaluate motor and sensory deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the volume of ischemic damage.
-
Histological and Immunohistochemical Analysis: To assess neuronal death, inflammation, and other cellular changes.
-
Physiological Monitoring: Continuous monitoring of blood pressure, heart rate, and cerebral blood flow.
-
Specific Protocol for Nicardipine in a Canine Model of Complete Cerebral Ischemia [1]
-
Animal Model: Dogs were subjected to 10 minutes of complete cerebral ischemia.
-
Drug Administration:
-
Post-ischemia treatment: Nicardipine was administered as a 20 µg/kg bolus 30 minutes post-ischemia, followed by a 2 µg/kg/min infusion for 90 minutes.
-
Pre-ischemia treatment: Nicardipine was given as a 20 µg/kg bolus 2 minutes before ischemia, with a subsequent infusion of 2 µg/kg/min from the start of reperfusion for 120 minutes.
-
-
Outcome Measures: Cerebral blood flow (CBF), cerebral metabolic rate of oxygen (CMRO2), and neurological outcome at 48 hours post-ischemia were assessed.
Visualizations
Caption: Experimental workflow for a rodent model of cerebral ischemia.
Caption: Proposed signaling pathways for Nicardipine's effects in cerebral ischemia.
Discussion
The available evidence suggests that Nicardipine exerts its effects in cerebral ischemia through multiple mechanisms. As a dihydropyridine calcium channel blocker, its primary action is to inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation and an increase in cerebral blood flow. This was observed in a canine model where Nicardipine prevented post-ischemic hypoperfusion[1]. Furthermore, studies in cats have shown that Nicardipine can reduce cerebral edema and preserve high-energy phosphates during ischemia, suggesting a direct neuroprotective effect beyond its vascular actions[3][4].
More recent research has also highlighted an anti-inflammatory role for Nicardipine. In vitro studies have demonstrated its ability to inhibit microglia-related neuroinflammatory responses, including the release of nitric oxide and the expression of iNOS and COX-2[5][6]. This anti-neuroinflammatory action may contribute significantly to its overall neuroprotective profile.
In contrast, the mechanism of action for this compound in a cerebral ischemia context remains largely uncharacterized in publicly accessible literature. As a 1,4-dihydropyridine calcium channel blocker, it is expected to share the vasodilatory properties of Nicardipine, which is supported by the limited clinical data showing an increase in cerebral blood flow[1]. However, any direct neuroprotective or anti-inflammatory effects have not been documented.
Conclusion
While both this compound and Nicardipine are classified as dihydropyridine calcium channel blockers with potential applications in cerebrovascular diseases, a direct comparative assessment of their efficacy in a cerebral ischemia model is not feasible due to the profound lack of preclinical data for this compound.
Nicardipine has been more extensively studied, and the evidence points towards a multi-faceted mechanism of action involving increased cerebral blood flow, reduction of cerebral edema, preservation of cellular energy, and attenuation of neuroinflammation. Although some studies have shown that increased cerebral blood flow with Nicardipine does not always translate to improved neurological outcomes, its neuroprotective effects in various experimental models are noteworthy[1].
For researchers and drug development professionals, this guide underscores the significant knowledge gap that exists for this compound. Further preclinical studies are warranted to elucidate its potential efficacy and mechanisms of action in cerebral ischemia before any meaningful comparison with established agents like Nicardipine can be made.
References
- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nimodipine and its use in cerebrovascular disease: evidence from recent preclinical and controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of nimodipine in cerebral ischemia or hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilnidipine mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Lemildipine's Efficacy in Diverse Animal Models of Hypertension: A Comparative Guide
This guide provides a comparative analysis of the antihypertensive effects of Lemildipine, a dihydropyridine calcium channel blocker, across various animal models of hypertension. The performance of this compound is compared with other widely used calcium channel blockers, namely Nifedipine and Amlodipine, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's preclinical efficacy.
Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a genetic model that closely mimics human essential hypertension.
Data Summary
| Drug | Animal Model | Dose | Route of Administration | Key Findings on Blood Pressure | Other Notable Effects |
| This compound | SHR | 9 µg/kg | Intravenous | Reduced Mean Blood Pressure (MBP) and renal vascular resistance.[1] | At a lower dose (3 µg/kg), did not reduce MBP but tended to increase Glomerular Filtration Rate (GFR) and urinary sodium excretion.[1] Dilates both afferent and efferent arterioles.[1] |
| Nifedipine | SHR | 5 mg/kg | Oral | Blood pressure fall of 49% from the initial value.[2] | Increased heart rate, but to a lesser extent than hydralazine.[3] |
| Nifedipine | SHR | 10 mg/kg/day (for 4 weeks) | Oral | Substantial and prolonged fall in blood pressure. No tolerance observed.[3] | - |
| Amlodipine | SHR | 400 µg/kg + 100 µg/kg/h | Intravenous | Decreased blood pressure by 27 +/- 5 mmHg.[4] | Increased GFR by 25%.[4] Caused significant increases in urine flow and sodium excretion.[4] |
| Amlodipine | SHR | 10 mg/kg (for 6 weeks) | Intragastric | Significant decrease in mean blood pressure by 29%.[5] | Reduced left ventricular to body weight mass index by 7%.[5] |
| Amlodipine | SHR | 0.5, 1, and 2 mg/kg | Oral (gastric fistula) | In combination with atenolol, significantly decreased blood pressure.[6] | - |
| Amlodipine | SHR | 2, 8, and 20 mg/kg/day (for 6 months) | Oral | Dose-dependent reduction in systolic blood pressure.[7] | Reduced cardiac hypertrophy and fibrosis.[7] |
Comparative Efficacy in Renal Hypertensive Models
Renal hypertension is induced by procedures that reduce renal blood flow, such as the two-kidney, one-clip (2K1C) model, which mimics renovascular hypertension.
Data Summary
-
This compound: Publicly available experimental data on the effects of this compound in animal models of renal hypertension are limited. Further research is required to establish its efficacy in this context.
| Drug | Animal Model | Dose | Route of Administration | Key Findings on Blood Pressure | Other Notable Effects |
| Nifedipine | 2-Kidney, 1-Clip Goldblatt Hypertensive Rats | 0.02 mg/kg | Intravenous | Reduced mean arterial pressure from 151 ±5 to 135 ±5 mm Hg.[8] | Increased GFR, urine flow, and sodium excretion in the non-clipped kidney.[8] |
| Nifedipine | Renal Hypertensive Rats | 5 mg/kg | Oral | Blood pressure fall of 44% from the initial value.[2] | - |
| Nifedipine | Renal Hypertensive Rats | 3 mg/kg | Oral | Substantial and prolonged fall in blood pressure.[3] | - |
Comparative Efficacy in DOCA-Salt Hypertensive Models
The Deoxycorticosterone Acetate (DOCA)-salt model is a form of mineralocorticoid-induced hypertension characterized by volume expansion and increased peripheral resistance.
Data Summary
-
This compound: There is a lack of publicly available experimental data on the effects of this compound in the DOCA-salt hypertensive model.
| Drug | Animal Model | Dose | Route of Administration | Key Findings on Blood Pressure | Other Notable Effects |
| Nifedipine | DOCA-Salt Hypertensive Rats | 5 mg/kg | Oral | Blood pressure fall of 53% from the initial value.[2] | - |
| Amlodipine | High Salt Diet Sprague-Dawley Rats | Not specified | Oral | Ameliorated the increase in blood pressure.[9] | Abolished the reduction in baroreceptor reflex sensitivity and alterations in plasma Na+ and K+ levels.[9] |
Experimental Protocols
Induction of Hypertension
-
Spontaneously Hypertensive Rats (SHR): These rats are a genetically inbred strain that develops hypertension without any experimental intervention. They are a widely accepted model for essential hypertension.[10]
-
Two-Kidney, One-Clip (2K1C) Renal Hypertension: In this surgical model, hypertension is induced by placing a clip on one renal artery, which reduces blood flow to that kidney, while the contralateral kidney remains untouched. This activates the renin-angiotensin-aldosterone system, leading to elevated blood pressure.[10]
-
DOCA-Salt Hypertension: This model involves the administration of deoxycorticosterone acetate (a mineralocorticoid) and providing a high-salt diet (typically 1% NaCl in drinking water). This leads to sodium and water retention, volume expansion, and subsequently, hypertension.[11] Often, a unilateral nephrectomy is performed to exacerbate the hypertensive state.[11]
Blood Pressure Measurement
Blood pressure in rodent models can be measured using various methods:
-
Tail-cuff method: A non-invasive technique where a cuff is placed on the tail of the conscious rat to measure systolic blood pressure.[12]
-
Intra-arterial catheterization: An invasive "gold standard" method where a catheter is surgically implanted into an artery (e.g., carotid or femoral) to allow for direct and continuous blood pressure monitoring in conscious, freely moving animals.[13]
-
Radiotelemetry: A sophisticated method involving the surgical implantation of a telemetry device that wirelessly transmits blood pressure data, allowing for long-term and stress-free monitoring in conscious animals.[14]
Signaling Pathways and Visualizations
Mechanism of Action of Dihydropyridine Calcium Channel Blockers
This compound, as a dihydropyridine calcium channel blocker, is presumed to share a similar mechanism of action with other drugs in its class, such as Nifedipine and Amlodipine. These drugs primarily target L-type calcium channels in vascular smooth muscle cells.[15] By blocking the influx of extracellular calcium into these cells, they inhibit the calcium-dependent signaling cascade that leads to muscle contraction. This results in vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[16]
Caption: Mechanism of action of this compound on vascular smooth muscle cells.
Experimental Workflow for Induction of Hypertension Models
Caption: Workflow for the induction of common animal models of hypertension.
References
- 1. Effects of this compound, a new calcium channel blocker, on renal microcirculation in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. ANTIHYPERTENSIVE EFFECTS OF NIFEDIPINE ON CONSCIOUS NORMOTENSIVE AND HYPERTENSIVE RATS [jstage.jst.go.jp]
- 4. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemorheological effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism of atenolol and amlodipine on lowering and stabilizing blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Amlodipine Corrects Changes in Blood Pressure and Baroreceptor Reflex Sensitivity in Sprague Dawley Rats Fed a High Salt Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iworx.com [iworx.com]
- 14. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. droracle.ai [droracle.ai]
Benchmarking Lemildipine's Safety Profile Against First-Generation Dihydropyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridine (DHP) calcium channel blockers are a cornerstone in the management of hypertension and angina. While highly effective, first-generation agents like nifedipine and nicardipine are often associated with a range of adverse effects stemming from their rapid onset of action and potent vasodilation. Lemildipine, a second-generation dihydropyridine, has been developed with the aim of providing a more favorable safety and tolerability profile. This guide provides an objective comparison of the safety profile of this compound against first-generation dihydropyridines, supported by available data and detailed experimental methodologies.
Due to the limited availability of direct comparative clinical trial data for this compound, this guide synthesizes information on its pharmacological class, compares it with established safety data for nifedipine and nicardipine, and outlines the experimental protocols used to assess the key safety parameters in clinical research.
Comparative Safety Profile: this compound vs. First-Generation Dihydropyridines
First-generation dihydropyridines are known for their rapid and potent vasodilatory effects, which can lead to a higher incidence of adverse events.[1][2] Newer generations of dihydropyridines generally exhibit a more gradual onset and longer duration of action, contributing to a better safety profile.[1][2]
Key Adverse Events Associated with First-Generation Dihydropyridines
The most frequently reported side effects of first-generation dihydropyridines are related to their vasodilatory properties and include:
-
Peripheral Edema: A common, dose-dependent side effect resulting from arteriolar vasodilation that is not matched by venous dilation, leading to fluid extravasation into the interstitial space.[3]
-
Reflex Tachycardia: A compensatory increase in heart rate in response to a rapid drop in blood pressure.[4]
-
Headache and Flushing: Caused by the dilation of cerebral and cutaneous blood vessels.[4]
-
Dizziness: Often a consequence of the rapid reduction in blood pressure.[4]
Quantitative Analysis of Adverse Events: Nifedipine vs. Nicardipine
The following tables summarize the incidence of common adverse events reported in comparative studies of nifedipine and nicardipine.
| Adverse Event | Nifedipine Incidence (%) | Nicardipine Incidence (%) | Study Reference(s) |
| Dizziness | 18 | 6 | [5] |
| Headache | - | - | Data not consistently reported in direct comparisons |
| Flushing | - | - | Data not consistently reported in direct comparisons |
| Palpitations | - | - | One patient on nifedipine reported cardiopalmus, none on nicardipine[1] |
| Peripheral Edema | - | - | Data not consistently reported in direct comparisons |
Note: The availability of head-to-head comparative data with specific percentages for all common adverse events is limited. The table reflects the data found in the cited studies.
Signaling Pathways
L-Type Calcium Channel Blockade in Vascular Smooth Muscle
Dihydropyridines exert their therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to muscle relaxation and vasodilation.
Baroreceptor Reflex Pathway and Dihydropyridine-Induced Tachycardia
The rapid vasodilation caused by first-generation dihydropyridines leads to a drop in blood pressure, which is sensed by baroreceptors. This triggers a reflex increase in sympathetic nervous system activity, resulting in tachycardia.
Experimental Protocols
The following are generalized methodologies for assessing the key safety parameters of dihydropyridine calcium channel blockers in a clinical trial setting.
Assessment of Reflex Tachycardia
Objective: To evaluate the effect of the investigational drug on heart rate, particularly the incidence and magnitude of reflex tachycardia.
Methodology:
-
Continuous Heart Rate Monitoring:
-
Utilize 24-hour ambulatory heart rate monitoring (Holter monitoring) at baseline and at specified intervals during treatment.
-
Record heart rate and blood pressure simultaneously at frequent intervals (e.g., every 15-30 minutes) during the initial hours after drug administration to capture the peak pharmacodynamic effect.
-
-
Post-Dosing Assessments:
-
Measure heart rate and blood pressure at trough and peak plasma concentrations of the drug.
-
Perform measurements in both supine and standing positions to assess for orthostatic changes.
-
-
Data Analysis:
-
Calculate the mean heart rate over 24 hours, daytime, and nighttime periods.
-
Determine the peak increase in heart rate from baseline after the first dose and at steady-state.
-
Correlate changes in heart rate with changes in blood pressure to quantify the baroreflex sensitivity.
-
Assessment of Peripheral Edema
Objective: To quantify the incidence and severity of peripheral edema associated with the investigational drug.
Methodology:
-
Clinical Assessment:
-
Perform a physical examination at each study visit to visually inspect for and grade pitting edema (e.g., on a 0-4 scale).
-
Record the location and extent of the edema.
-
-
Volume and Circumference Measurements:
-
Patient-Reported Outcomes:
-
Administer a validated questionnaire to patients to assess their subjective experience of swelling, discomfort, and impact on daily activities.
-
Assessment of Cardiac Contractility
Objective: To evaluate the effect of the investigational drug on myocardial contractility.
Methodology:
-
Echocardiography:
-
Perform standard transthoracic echocardiography at baseline and at the end of the treatment period.[5][9]
-
Measure key parameters of systolic function, including Left Ventricular Ejection Fraction (LVEF), fractional shortening, and cardiac output.
-
Advanced techniques such as speckle-tracking echocardiography can be used to assess global longitudinal strain, a more sensitive marker of early changes in myocardial function.[10]
-
-
Non-invasive Cardiac Output Monitoring:
-
Utilize non-invasive methods like impedance cardiography or pulse wave analysis to obtain serial measurements of cardiac output and stroke volume, especially during the initial dosing period.
-
-
Data Analysis:
-
Compare the changes in contractility parameters from baseline between the different treatment groups.
-
Assess for any clinically significant reductions in cardiac function.
-
Conclusion
While direct comparative safety data for this compound is limited, its classification as a second-generation dihydropyridine suggests a potentially more favorable safety profile compared to first-generation agents like nifedipine and nicardipine. The primary advantages of newer dihydropyridines lie in their pharmacokinetic properties, which lead to a smoother and more sustained blood pressure reduction, thereby minimizing the reflex sympathetic activation that drives many of the characteristic side effects of the first-generation drugs.
The experimental protocols outlined in this guide provide a framework for the rigorous assessment of the key safety parameters of dihydropyridine calcium channel blockers in a clinical research setting. Further head-to-head clinical trials are warranted to definitively establish the comparative safety and tolerability of this compound against its predecessors. Such studies are crucial for providing clinicians and researchers with the evidence needed to make informed decisions in the development and use of antihypertensive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. [Dihydropyridines from the first to the fourth generation: better effects and safety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMPARATIVE ANALYSIS OF NEW GENERATIONS OF HYPOTENSIVE DRUGS AND THEIR CLINICAL IMPORTANCE | IQRO INDEXING [worldlyjournals.com]
- 4. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]
- 8. Reliability and Feasibility of Methods to Quantitatively Assess Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echocardiographic evaluation of cardiac function and drug effects in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
A Comparative Guide to Statistical Methodologies for Evaluating the Antihypertensive Efficacy of Lemildipine and Felodipine
This guide provides a comprehensive overview of the statistical methods and experimental protocols essential for comparing the antihypertensive effects of Lemildipine and Felodipine, two dihydropyridine calcium channel blockers. The content is tailored for researchers, scientists, and drug development professionals, offering a framework for designing and analyzing clinical trials to assess the comparative efficacy and safety of these compounds.
Experimental Protocol: A Framework for Comparative Efficacy Trials
To objectively compare the antihypertensive effects of this compound and Felodipine, a robust clinical trial protocol is paramount. The following outlines a standard, multicenter, randomized, double-blind, parallel-group study design.
1.1 Study Design and Participants
-
Design: A randomized, double-blind, parallel-group study is the gold standard for minimizing bias. After a placebo run-in period to establish baseline blood pressure, eligible participants are randomly assigned to receive either this compound or Felodipine.
-
Inclusion Criteria: Participants are typically adults (e.g., 18-75 years) with a diagnosis of mild-to-moderate essential hypertension. This is often defined as a seated diastolic blood pressure (DBP) between 95 and 115 mmHg and a systolic blood pressure (SBP) below 180 mmHg.
-
Exclusion Criteria: Common exclusions include secondary hypertension, severe cardiovascular disease, significant renal or hepatic impairment, and known hypersensitivity to dihydropyridine calcium channel blockers.
1.2 Intervention and Dosage
-
Treatment Arms: Patients are randomized to receive once-daily oral doses of either this compound or Felodipine.
-
Dosage Regimen: Treatment may start at a lower dose (e.g., this compound 5 mg or Felodipine 5 mg). The dosage can be titrated upwards (e.g., to 10 mg) after a set period (e.g., 4 weeks) if the target blood pressure is not achieved.
-
Study Duration: A typical study duration involves a 2-week placebo run-in followed by 6 to 12 weeks of active treatment.
1.3 Outcome Measures and Data Collection
-
Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in mean 24-hour ambulatory diastolic blood pressure (DBP) at the end of the treatment period. Ambulatory Blood Pressure Monitoring (ABPM) is preferred as it provides a more comprehensive assessment of blood pressure control over a 24-hour period than single office measurements.
-
Secondary Efficacy Endpoints: These include:
-
Change from baseline in 24-hour ambulatory systolic blood pressure (SBP).
-
Change from baseline in office-measured SBP and DBP.
-
Responder rate, defined as the proportion of patients achieving a target DBP (e.g., <90 mmHg) or a specified reduction from baseline.[1]
-
-
Safety and Tolerability: Assessed through the monitoring and recording of all adverse events (AEs), laboratory tests, vital signs, and physical examinations throughout the study.
Statistical Methods for Analysis
A well-defined statistical analysis plan is crucial for interpreting the trial results accurately.
2.1 Sample Size Calculation The number of participants required is determined based on the primary endpoint. It involves specifying the expected difference between the two drugs, the standard deviation of the outcome, the desired statistical power (typically 80% or 90%), and the significance level (usually α = 0.05).
2.2 Efficacy Analysis
-
Primary Analysis: The comparison of the mean change in DBP between the two treatment groups is often performed using an Analysis of Covariance (ANCOVA) . This model includes the treatment group as the main factor and the baseline blood pressure value as a covariate to adjust for any initial imbalances.
-
Secondary Analysis: Continuous secondary endpoints (e.g., change in SBP) are also analyzed using ANCOVA. Categorical endpoints, such as responder rates, are compared using the Chi-squared test or Fisher's exact test .[2]
-
Analysis Population: The primary efficacy analysis should be conducted on the Intention-to-Treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication. This approach provides a more conservative and real-world estimate of the treatment effect.
2.3 Safety Analysis The safety analysis includes all patients who received at least one dose of the investigational drug. The incidence of adverse events is summarized by treatment group and compared using the Chi-squared test or Fisher's exact test.
Data Presentation
Quantitative data from comparative trials should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (n=140) | Felodipine (n=142) | p-value |
|---|---|---|---|
| Age (years), mean ± SD | 55.2 ± 9.8 | 56.1 ± 10.1 | 0.45 |
| Gender, n (%) Male | 82 (58.6%) | 87 (61.3%) | 0.64 |
| Seated SBP (mmHg), mean ± SD | 154.5 ± 12.1 | 155.0 ± 11.8 | 0.72 |
| Seated DBP (mmHg), mean ± SD | 96.1 ± 4.2 | 96.3 ± 4.5 | 0.68 |
| 24h Ambulatory SBP (mmHg) | 150.3 ± 10.5 | 151.1 ± 10.2 | 0.51 |
| 24h Ambulatory DBP (mmHg) | 92.5 ± 5.1 | 92.8 ± 4.9 | 0.63 |
Data are presented as mean ± standard deviation (SD) or number (%). P-values are from t-tests for continuous variables and Chi-squared tests for categorical variables.
Table 2: Comparative Efficacy at End of Treatment (Week 8)
| Endpoint | This compound | Felodipine | Difference [95% CI] | p-value |
|---|---|---|---|---|
| Change from Baseline in 24h Ambulatory DBP (mmHg) | -12.5 ± 6.1 | -11.8 ± 5.9 | -0.7 [-2.1, 0.7] | 0.32 |
| Change from Baseline in 24h Ambulatory SBP (mmHg) | -17.9 ± 8.2 | -17.2 ± 8.5 | -0.7 [-2.8, 1.4] | 0.51 |
| Change from Baseline in Office DBP (mmHg) | -13.1 ± 5.5 | -14.0 ± 5.2 | 0.9 [-0.4, 2.2] | 0.18 |
| Change from Baseline in Office SBP (mmHg) | -18.5 ± 7.9 | -19.1 ± 7.5 | 0.6 [-1.3, 2.5] | 0.54 |
| Responder Rate (DBP < 90 mmHg), n (%) | 115 (82.1%) | 118 (83.1%) | 0.81 |
Data are mean ± SD change from baseline, adjusted using an ANCOVA model with baseline value as a covariate. Responder rates compared using Chi-squared test.
Table 3: Incidence of Common Treatment-Emergent Adverse Events
| Adverse Event | This compound (n=140) | Felodipine (n=142) | p-value |
|---|---|---|---|
| Headache | 15 (10.7%) | 21 (14.8%) | 0.29 |
| Peripheral Edema | 12 (8.6%) | 18 (12.7%) | 0.25 |
| Flushing | 8 (5.7%) | 14 (9.9%) | 0.17 |
| Dizziness | 7 (5.0%) | 10 (7.0%) | 0.48 |
Data are number (%) of patients. P-values from Chi-squared test.
Mandatory Visualizations
4.1 Experimental Workflow
Caption: Workflow for a randomized controlled trial comparing this compound and Felodipine.
4.2 Signaling Pathway
Dihydropyridine calcium channel blockers like this compound and Felodipine exert their antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells.[3][4] This action prevents the influx of calcium, leading to muscle relaxation and vasodilation, which in turn lowers blood pressure.[3]
Caption: Mechanism of action for Dihydropyridine Calcium Channel Blockers (CCBs).
References
Translational Potential of Lemildipine: A Preclinical Comparative Analysis Against Established Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for Lemildipine, a dihydropyridine calcium channel blocker, against established drugs in the same class: amlodipine, nifedipine, and verapamil. The objective is to assess the translational potential of this compound by examining its preclinical efficacy, potency, and pharmacokinetic profile in relation to these widely used antihypertensive agents. All data presented is sourced from publicly available preclinical studies.
Executive Summary
This compound demonstrates potent antihypertensive effects in preclinical models, comparable to established calcium channel blockers. Its dose-dependent reduction in blood pressure in spontaneously hypertensive rats (SHR) suggests a strong therapeutic potential for hypertension. While direct comparative studies are limited, the available data allows for a robust assessment of its preclinical profile. This guide synthesizes the key findings to aid in the evaluation of this compound for further clinical development.
In Vivo Antihypertensive Efficacy
The spontaneously hypertensive rat (SHR) is a widely accepted preclinical model for essential hypertension. The following table summarizes the effects of this compound and established calcium channel blockers on blood pressure in this model.
Table 1: Comparison of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Route of Administration | Change in Blood Pressure | Reference |
| This compound | 3, 10, 30 mg/kg | Oral | Dose-dependent decrease in systolic blood pressure | [1] |
| 9 µg/kg | Intravenous | Reduction in mean blood pressure | [1] | |
| Amlodipine | 0.2 mg/kg/day (15 weeks) | Oral | Progressive decrease in blood pressure | |
| 10 mg/kg/day (6 weeks) | Oral | Reduction in systolic blood pressure | ||
| 50-100 µg/kg | Intravenous | Decrease in mean arterial pressure | ||
| Nifedipine | 50 mg/kg/day (4 weeks) | Oral | Prevention of blood pressure increase | |
| 1 mg/kg | Intravenous | Lowering of blood pressure | ||
| 0.3 mg/kg | Intravenous | -28% in mean arterial pressure | [2] | |
| Verapamil | 50 mg/kg (16 weeks) | Oral | No significant change in mean arterial pressure, but a reduction in pulse pressure | [3] |
| 1 mg/kg | Intravenous | -24% in mean arterial pressure | [2] |
In Vitro Potency: L-Type Calcium Channel Blockade
The primary mechanism of action for this class of drugs is the blockade of L-type calcium channels. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 2: In Vitro Potency on L-Type Calcium Channels
| Drug | IC50 / Ki | Experimental System | Reference |
| This compound | Data not available | - | - |
| Amlodipine | 10 nM (with depolarization) | CaVAb channels | |
| 2.4 µM | L-type calcium channels | ||
| Nifedipine | 0.3 µM (300 nM) | Guinea pig ventricular myocytes | |
| 50 nM (at -40 mV holding potential) | Guinea pig ventricular myocytes | ||
| 3.35 nM | Rat cerebral artery myocytes | ||
| Verapamil | 143 nM (for HERG, stated as similar to L-type) | HERG channels | |
| 250 nM - 15.5 µM | L-type calcium channels |
Note: IC50 values can vary significantly based on the experimental conditions, such as the specific tissue or cell line used, ion concentrations, and membrane potential.
Preclinical Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of a drug is crucial for predicting its behavior in humans. The following table summarizes key pharmacokinetic parameters for the established calcium channel blockers in rats. Data for this compound was not available in the searched literature.
Table 3: Preclinical Pharmacokinetic Parameters in Rats
| Drug | Key Findings | Reference |
| Amlodipine | Slowly absorbed with a mean residence time of about 12 hours. Plasma concentrations are higher when dosed in the evening. | |
| High oral bioavailability in rats (100%). | [4] | |
| Nifedipine | Oral bioavailability in rats is approximately 45-58%. Undergoes significant first-pass metabolism in the small intestine. | [5] |
| Verapamil | Rapidly distributed to extravascular tissues with a large volume of distribution. | [6] |
Experimental Protocols
In Vivo Blood Pressure Measurement in SHR
Objective: To assess the antihypertensive effect of a compound in a genetic model of hypertension.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHR) are commonly used. Age and weight-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Blood Pressure Measurement:
-
Non-invasive method (Tail-cuff): Rats are placed in a restrainer and a cuff with a sensor is placed on the tail. The cuff is inflated and then slowly deflated, and the systolic blood pressure is recorded. This method is suitable for repeated measurements over a long period.
-
Invasive method (Telemetry or direct cannulation): For continuous and more accurate blood pressure monitoring, a telemetry transmitter or a catheter is surgically implanted into an artery (e.g., carotid or femoral artery). This allows for the measurement of systolic, diastolic, and mean arterial pressure, as well as heart rate in conscious, freely moving animals.
-
-
Drug Administration: The test compound and vehicle are administered via the desired route (e.g., oral gavage, intravenous injection).
-
Data Analysis: Blood pressure readings are recorded at baseline and at various time points after drug administration. The change in blood pressure from baseline is calculated and compared between the treated and control groups.
In Vitro L-type Calcium Channel Blockade Assay
Objective: To determine the in vitro potency of a compound in blocking L-type calcium channels.
Methodology:
-
Cell Preparation: Vascular smooth muscle cells or cardiomyocytes are isolated from animal tissues (e.g., rat aorta or guinea pig ventricle). Alternatively, cell lines expressing L-type calcium channels can be used.
-
Electrophysiology (Whole-cell patch clamp):
-
A glass micropipette filled with an internal solution is sealed onto the surface of a single cell.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to elicit inward calcium currents through L-type calcium channels.
-
-
Drug Application: The test compound is applied to the cell at various concentrations.
-
Data Acquisition and Analysis: The peak calcium current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration. An IC50 value is determined by fitting the concentration-response data to a logistic equation.
Signaling Pathway of L-Type Calcium Channel Blockers
Dihydropyridine calcium channel blockers, including this compound, exert their therapeutic effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes. This leads to vasodilation and a reduction in blood pressure.
Discussion and Future Directions
The preclinical data for this compound indicates that it is a potent antihypertensive agent with a mechanism of action consistent with other dihydropyridine calcium channel blockers. Its efficacy in the SHR model is promising. However, to fully assess its translational potential, further preclinical studies are warranted. Specifically, head-to-head comparative studies with established drugs under identical experimental conditions would provide a more definitive comparison. The determination of this compound's IC50 for L-type calcium channel blockade is essential for a precise assessment of its potency. Additionally, comprehensive safety pharmacology and toxicology studies are necessary next steps in its development pathway. The existing data, however, strongly supports the continued investigation of this compound as a potential new therapeutic option for hypertension.
References
- 1. Effects of this compound, a new calcium channel blocker, on renal microcirculation in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of verapamil and nifedipine on systemic hemodynamics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amlodipine and Atorvastatin Improved Hypertensive Cardiac Remodeling through Regulation of MMPs/TIMPs in SHR Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrahepatic first-pass metabolism of nifedipine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lemildipine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like lemildipine is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates environmental risks but also ensures a safe working environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.
The primary step in disposing of any chemical, including this compound, is to determine if it is classified as hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Pharmaceutical waste may be considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2]
Essential Steps for this compound Disposal
For the disposal of this compound, a dihydropyridine calcium channel blocker, it is crucial to consult the specific Safety Data Sheet (SDS) for detailed handling and disposal instructions. In the absence of a specific SDS for this compound, information for similar compounds, such as nimodipine, suggests that it should be disposed of at an approved waste disposal plant.[3] The following procedural steps provide a general framework for the safe disposal of this compound in a laboratory setting.
1. Waste Characterization and Segregation:
-
Hazardous vs. Non-Hazardous: The first critical step is to determine if the this compound waste is hazardous. This determination should be made by a qualified environmental health and safety (EHS) professional.
-
Segregation: Properly segregate this compound waste from other waste streams at the point of generation. Use designated, clearly labeled, and sealed containers.[4]
2. Containerization and Labeling:
-
Containers: Use containers that are compatible with the chemical properties of this compound and are in good, non-leaking condition.
-
Labeling: Affix a hazardous waste label to the container, including the chemical name ("this compound"), the associated hazards, and the accumulation start date.
3. Storage:
-
Secure Storage: Store containers of this compound waste in a designated, secure area away from general laboratory traffic.
-
Incompatible Materials: Ensure that this compound waste is not stored with incompatible materials, such as strong oxidizing agents.[3]
4. Disposal Protocol:
-
Licensed Disposal Vendor: Arrange for the pickup and disposal of this compound waste through a licensed hazardous waste contractor.[5] These contractors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Incineration: The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[1][2]
-
Documentation: Retain all documentation related to the disposal, including manifests and certificates of destruction, for the period required by your institution and regulatory agencies.[4]
Important Considerations:
-
Regulatory Compliance: All personnel handling pharmaceutical waste must be trained on proper procedures and emergency protocols.[1] Regulations for pharmaceutical waste disposal can be complex and vary by state and locality.[1][6] Always consult with your institution's EHS department to ensure full compliance.
-
Prohibited Disposal Methods: Never dispose of this compound or any other pharmaceutical waste down the drain or in the regular trash.[1][5] The EPA's "Subpart P" regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[1]
Quantitative Data Summary
| Property | Value | Significance for Disposal |
| Physical State | Solid (Powder/Crystalline) | Affects handling and packaging procedures. |
| Solubility | No data available | Important for determining appropriate decontamination and spill cleanup procedures. |
| Stability | Stable under normal conditions | Indicates that no special stabilization procedures are required before disposal.[3] |
| Incompatible Materials | Strong oxidizing agents | Dictates segregation requirements during storage and transport to prevent reactions.[3] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides | Highlights the need for controlled incineration to manage potentially harmful byproducts.[3] |
Experimental Protocols
The characterization of a chemical waste as hazardous or non-hazardous is a key "experiment" in the disposal process. The protocol for this is typically governed by EPA methodologies.
Toxicity Characteristic Leaching Procedure (TCLP): This is a common method used to determine if a solid waste exhibits the characteristic of toxicity.
-
A representative sample of the waste is collected.
-
The sample is subjected to a leaching process using a specified extraction fluid.
-
The resulting leachate is analyzed for the presence and concentration of specific toxic contaminants.
-
If the concentration of any contaminant exceeds the regulatory limit, the waste is classified as hazardous.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety Precautions for Handling Lemildipine in a Laboratory Setting
When working with Lemildipine, a dihydropyridine calcium channel blocker, stringent adherence to safety protocols is paramount to protect researchers, scientists, and drug development professionals from potential hazards. This guide provides essential information on the personal protective equipment (PPE) required for handling this compound, along with operational and disposal plans to ensure a safe laboratory environment. The following recommendations are based on safety data sheets for the closely related compound, Nimodipine, and should be considered best practices in the absence of specific data for this compound.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Prescription glasses are not a substitute for proper safety eyewear.[3] |
| Skin Protection | Chemical-resistant gloves | The specific type of glove material (e.g., nitrile, neoprene) should be selected based on the solvent being used and the duration of handling. Always inspect gloves for tears or punctures before use.[3] |
| Lab coat or protective gown | A lab coat should be worn to protect street clothing and skin from contamination. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits, or if irritation or other symptoms are experienced.[1][2] |
Handling and Storage Procedures
Safe handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.
-
Engineering Controls : Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4]
-
Handling : Avoid direct contact with the skin, eyes, and clothing.[1][2] Do not breathe dust.[4] After handling, wash hands thoroughly with soap and water.
-
Storage : Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials : Used gloves, disposable lab coats, and any other contaminated materials should be placed in a designated, sealed hazardous waste container.
-
Unused Product : Unused this compound should be disposed of as chemical waste. Do not pour down the drain or discard in regular trash.
Emergency Procedures
In the event of an exposure, immediate action is necessary.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.[4]
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
